molecular formula C10H10O3 B174666 Methyl 2,3-dihydrobenzofuran-7-carboxylate CAS No. 133844-95-8

Methyl 2,3-dihydrobenzofuran-7-carboxylate

カタログ番号: B174666
CAS番号: 133844-95-8
分子量: 178.18 g/mol
InChIキー: MBXNKSQLUHOUMQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2,3-dihydrobenzofuran-7-carboxylate (CAS 133844-95-8) is a high-value chemical building block critical for advanced organic synthesis and medicinal chemistry research. This compound features the 2,3-dihydrobenzofuran scaffold, a privileged structure in drug discovery due to its presence in numerous biologically active molecules and natural products . The 2,3-dihydrobenzofuran core is a key structural motif in a vast range of compounds with significant pharmacological profiles, including anti-malarial, anti-HIV, anti-inflammatory, and anticancer activities . Recent studies highlight its role as a precursor in developing neuroprotective agents, with some dihydrobenzofuran derivatives demonstrating potent inhibitory activity against the monoamine oxidase (MAO) enzyme, a target for treating neurodegenerative diseases . As a versatile synthetic intermediate, this methyl ester is particularly useful in transition metal-catalyzed reactions, which are powerful methods for constructing complex organic frameworks . Its molecular formula is C10H10O3, with a molecular weight of 178.19 g/mol . The compound is supplied as a yellow to white solid with a melting point of 57-62 °C . This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXNKSQLUHOUMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567698
Record name Methyl 2,3-dihydro-1-benzofuran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133844-95-8
Record name Methyl 2,3-dihydro-1-benzofuran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Deep Dive: The 2,3-Dihydrobenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

From Natural Isolation to Targeted Therapeutics

Executive Summary

The 2,3-dihydrobenzofuran (DHB) scaffold represents a privileged substructure in medicinal chemistry, distinguished from its unsaturated benzofuran counterpart by the saturation of the C2-C3 bond. This structural nuance imparts specific stereochemical vectors crucial for target binding, reducing the planarity of the molecule and often improving solubility and metabolic stability. This guide analyzes the DHB scaffold's historical trajectory, synthetic evolution, and modern application in drug discovery.

Part 1: Structural Fundamentals & Historical Origins
1.1 The "Milk Sickness" and Tremetone

The history of the dihydrobenzofuran scaffold is rooted in a 19th-century medical mystery known as "Milk Sickness." Settlers in the American Midwest frequently succumbed to a fatal illness caused by consuming milk from cows that grazed on White Snakeroot (Ageratina altissima).

  • Discovery: It was not until the early 20th century that the toxic principle was identified as Tremetone , a ketone containing the 2,3-dihydrobenzofuran core.

  • Significance: This marked the first major recognition of the DHB pharmacophore's bioavailability and potent biological activity. Unlike the planar benzofuran, the DHB core in Tremetone possesses a chiral center at C2, which was later found to be critical for its metabolic activation and toxicity.

1.2 Natural Product Classes

Beyond Tremetone, the DHB core appears in diverse natural product families, often exhibiting superior complexity and specificity compared to their aromatic counterparts.[1][2]

ClassRepresentative CompoundBiological ActivityMechanism
Neolignans Licarin AAnti-tubercularInhibition of specific mycobacterial enzymes.
Flavaglines Rocaglamide AAnti-cancer / Anti-inflammatoryInhibits eIF4A (translation initiation factor).
Benzofuranoids ObtusaquinoneCytotoxicInteraction with redox systems.
Alkaloids GalanthamineAlzheimer's TreatmentAChE inhibitor (contains a fused DHB ring system).
Part 2: Evolution of Synthetic Methodologies

The synthesis of DHB scaffolds has evolved from harsh acid-mediated cyclizations to precise, transition-metal-catalyzed enantioselective transformations.

2.1 Classical Approaches

Early synthesis relied on the Claisen Rearrangement of allyl phenyl ethers followed by acid-catalyzed cyclization.

  • Limitation: These methods often required high temperatures (>200°C) and produced racemic mixtures, limiting their utility in modern drug discovery where enantiopurity is paramount.

2.2 Modern Transition-Metal Catalysis

The field has shifted toward Palladium (Pd) and Copper (Cu) catalyzed intramolecular C-O bond formation.

  • Pd-Catalyzed Intramolecular Etherification: This is currently the "gold standard" for generating chiral DHBs. It utilizes aryl halides with a pendant alcohol or alkene.[3]

  • C-H Activation: Recent advances utilize Rhodium (Rh) or Ruthenium (Ru) to activate C-H bonds directly, allowing for atom-economical synthesis without pre-functionalized precursors.

Visualization: Evolution of DHB Synthesis

DHB_Synthesis_Evolution cluster_0 Classical (1900s-1980s) cluster_1 Transitional (1980s-2000s) cluster_2 Modern (2000s-Present) Claisen Claisen Rearrangement AcidCyc Acid-Catalyzed Cyclization Claisen->AcidCyc  High T, Racemic Radical Mn(OAc)3 Radical Cyclization AcidCyc->Radical  Mild conditions PdCat Pd-Catalyzed C-O Bond Formation Radical->PdCat  Enantiocontrol Iodoether Iodoetherification CHAct Enantioselective C-H Activation PdCat->CHAct  Atom Economy

Caption: The trajectory from harsh, racemic thermal rearrangements to atom-economical, enantioselective metal catalysis.

Part 3: Medicinal Chemistry & Pharmacology[1][2][4][5][6][7][8][9][10][11][12]

The saturation of the furan ring at C2-C3 breaks the aromaticity of the furan moiety, converting the planar benzofuran into a puckered, three-dimensional scaffold.

3.1 Structure-Activity Relationship (SAR)
  • Stereochemistry: The C2 and C3 positions are prime vectors for substituents. In Prucalopride (a high-affinity 5-HT4 agonist), the specific orientation of the amide side chain relative to the dihydrobenzofuran core is essential for receptor docking.

  • Metabolic Stability: Dihydrobenzofurans are generally less prone to oxidative opening by CYPs compared to furans (which can form toxic reactive metabolites like epoxide intermediates), making them safer drug candidates.

3.2 Key Therapeutic Agents[1]
Drug / LeadTargetIndicationRole of DHB Core
Prucalopride 5-HT4 ReceptorChronic ConstipationProvides rigid spacer for pharmacophore alignment.
Darifenacin M3 MuscarinicOveractive BladderFused DHB system ensures selectivity over M1/M2.
Iezoguanine Anti-tumorCancerIntercalating agent backbone.
Part 4: Experimental Protocol
Method: Enantioselective Pd-Catalyzed Intramolecular Etherification

Objective: Synthesis of a chiral 2-substituted-2,3-dihydrobenzofuran from an o-allyl phenol precursor. This protocol is selected for its reproducibility and relevance to generating library diversity.

Mechanism: The reaction proceeds via a Wacker-type cyclization or an intramolecular C-O bond formation involving Pd(II). The use of chiral ligands (e.g., BOX, BINAP derivatives) induces enantioselectivity.

Visualization: Catalytic Cycle

Pd_Catalytic_Cycle Start Pd(II) Precursor Coordination Alkene Coordination Start->Coordination  Substrate Binding NuAttack Nucleophilic Attack (O-Pd) Coordination->NuAttack  Intramolecular BetaH Beta-Hydride Elimination NuAttack->BetaH  C-O Bond Formed ProdRel Product Release BetaH->ProdRel  DHB Release Regen Catalyst Regeneration (Oxidation) ProdRel->Regen  O2 / Oxidant Regen->Start  Cycle Closes

Caption: Simplified Pd(II) oxidative cyclization cycle for dihydrobenzofuran synthesis.

Detailed Workflow

1. Reagents & Stoichiometry:

  • Substrate: 2-allylphenol derivative (1.0 equiv, 1.0 mmol)

  • Catalyst: Pd(TFA)2 (5 mol%, 0.05 equiv)

  • Ligand: (S,S)-BOX ligand (e.g., Ph-BOX) (6 mol%)

  • Oxidant: p-Benzoquinone (4.0 equiv) - Critical for regenerating Pd(II)

  • Solvent: MeOH / CH2Cl2 (1:4 v/v, 0.1 M concentration)

  • Temperature: 25°C (Ambient)

2. Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a flame-dried Schlenk tube under Argon, dissolve Pd(TFA)2 and the chiral ligand in CH2Cl2. Stir for 30 minutes to ensure formation of the active chiral complex. Why: Pre-complexation prevents non-selective background reaction by free Palladium.

  • Substrate Addition: Add the 2-allylphenol substrate dissolved in a minimal amount of solvent.

  • Oxidant Addition: Add p-Benzoquinone in one portion. Note: The solution will darken.

  • Reaction: Stir at 25°C for 12-24 hours. Monitor by TLC (Target Rf usually ~0.4-0.6 in Hex/EtOAc).

  • Quench: Filter the mixture through a short pad of Celite to remove reduced Pd black and quinone byproducts. Rinse with Et2O.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient Hexane -> 10% EtOAc/Hexane).

3. Validation Criteria:

  • Yield: Expect 75-90%.

  • Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H column). Successful execution yields >90% ee.[3]

  • NMR Verification: 1H NMR should show disappearance of allylic olefin signals and appearance of diastereotopic protons at C3 (approx. 3.0-3.5 ppm) and the methine proton at C2 (approx. 4.8-5.2 ppm).

Part 5: Future Outlook

The frontier of DHB research lies in C-H Functionalization . Moving away from pre-functionalized aryl halides allows for the direct conversion of simple phenols into complex DHB drugs. Furthermore, Photoredox Catalysis is emerging as a method to access high-energy synthetic intermediates under mild conditions, expanding the chemical space of DHB derivatives.

References
  • Tremetone & History

    • Tremetone and Structurally Related Compounds in White Snakeroot (Ageratina altissima). J. Agric.[4][5] Food Chem. 2010.[4] Link

  • Synthetic Methodology (Pd-Catalysis)

    • Development of Novel Transition Metal-Catalyzed Synthetic Approaches for the Synthesis of a Dihydrobenzofuran Nucleus: A Review. RSC Adv., 2024. Link

  • Medicinal Chemistry (Prucalopride)

    • Prucalopride: A Selective 5-HT4 Receptor Agonist for the Treatment of Chronic Constipation. Clin. Pharmacol. Ther. 2010.[4] Link

  • Biological Activity (Rocaglamides)

    • Rocaglamides and related derivatives: A review of their synthesis and biological activity. Eur. J. Med. Chem. 2018.[6] Link

  • General Review

    • Benzofuran and 2,3-dihydrobenzofuran scaffolds: A review on their synthesis and biological activity. J. Heterocyclic Chem. 2023.[2][3][5] Link

Sources

"Methyl 2,3-dihydrobenzofuran-7-carboxylate" literature review

[1]

Executive Summary

Methyl 2,3-dihydrobenzofuran-7-carboxylate (CAS: 133844-95-8) is a specialized heterocyclic ester serving as a critical scaffold in medicinal chemistry. It is most notably recognized as the core structural precursor for Prucalopride , a selective high-affinity 5-HT4 receptor agonist used to treat chronic idiopathic constipation.

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical profile, validated synthesis protocols, and its role as a pharmacophore in drug development. The methodologies presented prioritize scalability and purity, essential for GMP-compliant environments.

Part 1: Chemical Profile & Properties[2]

The 2,3-dihydrobenzofuran ring system is a privileged structure in drug discovery, offering a rigid bicyclic framework that positions substituents in defined vectors, enhancing receptor binding affinity.

Physicochemical Specifications
PropertyData
IUPAC Name Methyl 2,3-dihydro-1-benzofuran-7-carboxylate
CAS Number 133844-95-8
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.19 g/mol
Appearance Off-white to beige crystalline solid
Melting Point 57–62 °C
Solubility Soluble in MeOH, DCM, EtOAc; Insoluble in water
pKa (Acid precursor) ~4.2 (COOH group)

Part 2: Validated Synthesis Protocols

Method A: Fischer Esterification (Primary Route)

Context: The most robust method for synthesizing the methyl ester from its parent acid, 2,3-dihydrobenzofuran-7-carboxylic acid . This pathway is preferred for its high atom economy and ease of purification.

Reaction Logic

The carboxylic acid is activated by a strong mineral acid catalyst (H₂SO₄), making the carbonyl carbon electrophilic enough to be attacked by the weak nucleophile (Methanol). The reaction is reversible; thus, using methanol as the solvent drives the equilibrium toward the ester (Le Chatelier’s principle).

Experimental Protocol

Scale: 10.0 g Input (Parent Acid)

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Solvation: Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (10.0 g, 60.9 mmol) in anhydrous Methanol (100 mL).

  • Catalysis: Add Concentrated H₂SO₄ (1.0 mL) dropwise with stirring. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (65 °C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1). The acid spot (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).

  • Workup:

    • Cool reaction to room temperature.[1]

    • Concentrate methanol to ~20 mL under reduced pressure.

    • Pour residue into ice-water (100 mL) and neutralize with saturated NaHCO₃ solution (pH ~8).

    • Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

    • Evaporate solvent to yield the crude ester.[1]

    • Optional: Recrystallize from cold Hexane/EtOAc if high purity (>99%) is required.

Expected Yield: 9.2–9.8 g (85–90%).

Method B: The "Prucalopride" Pathway (Industrial Context)

Context: In drug development, the 7-carboxylate core is often functionalized at the 4- and 5-positions. The synthesis below highlights how the core scaffold is elaborated into the active pharmaceutical ingredient (API).

Pathway Visualization

SynthesisPathwayStart2,3-Dihydrobenzofuran-7-carboxylic acidStep1Methyl Esterification(MeOH / H2SO4)Start->Step1IntermediateMethyl 2,3-dihydrobenzofuran-7-carboxylateStep1->IntermediateStep2Nitration & Chlorination(Functionalization)Intermediate->Step2ProductPrucalopride Intermediate(4-amino-5-chloro derivative)Step2->Product

Figure 1: Synthetic workflow from the parent acid to the key pharmaceutical intermediate.[2][3][4]

Part 3: Medicinal Chemistry Applications[1][2][4][7][8][9][10][11]

5-HT4 Receptor Agonism (Prucalopride)

The primary utility of Methyl 2,3-dihydrobenzofuran-7-carboxylate is as the structural foundation for Prucalopride .

  • Mechanism: The benzofuran ring mimics the indole ring of serotonin (5-HT), but the 2,3-dihydro modification and the 7-carboxamide side chain (added later) lock the molecule into a conformation that selectively activates the 5-HT4 receptor in the GI tract.

  • Structure-Activity Relationship (SAR): The 7-position carbonyl is crucial for hydrogen bonding within the receptor pocket. The 4-amino and 5-chloro substituents (added to this core) tune the lipophilicity and metabolic stability.

Scaffold Versatility

Beyond Prucalopride, this ester is used to generate:

  • Chiral Benzofurans: Via asymmetric hydrolysis or enzymatic resolution of the ester.

  • Tricyclic Heterocycles: The ester group serves as a handle for intramolecular cyclization reactions (e.g., Friedel-Crafts acylation) to form fused ring systems.

Part 4: Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving the free acid or synthesis reagents (H₂SO₄) must be performed in a fume hood.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

  • Prucalopride Synthesis & Intermediates

    • Title: Preparation of 2,3-dihydrobenzofuran compounds (Patent CN102942542A).[2]

    • Source: Google P
    • Link
  • General Benzofuran Synthesis

    • Title: Synthesis of 2,3-Dihydrobenzofurans.[2][5][6][7][8][9][10][11][12]

    • Source: Organic Chemistry Portal.
    • Link:[Link]

  • Chemical Properties & CAS Data

    • Title: Methyl 2,3-dihydrobenzofuran-7-carboxyl
    • Source: PubChem / NIH.
    • Link:[Link]

  • Safety Data

    • Title: Safety Data Sheet - Methyl 2,3-dihydrobenzofuran-7-carboxylate.[2]

    • Source: BLD Pharm / Fisher Scientific.

An In-Depth Technical Guide to the Safe Handling and Application of Methyl 2,3-Dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 2,3-dihydrobenzofuran-7-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. From its fundamental physicochemical properties to detailed protocols for its synthesis, purification, and safe handling, this document serves as an essential resource for laboratory professionals. The causality behind experimental choices and the integration of self-validating systems within protocols are emphasized to ensure both scientific integrity and operational safety.

Compound Profile and Physicochemical Properties

Methyl 2,3-dihydrobenzofuran-7-carboxylate is a solid at room temperature, appearing as a yellow to white solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSource
CAS Number 133844-95-8[1][2]
Molecular Formula C₁₀H₁₀O₃[2]
Molecular Weight 178.19 g/mol [2]
Melting Point 57-62 °C[1]
Appearance Yellow to white solid[1]
Storage Condition Sealed in dry, Store at 4 to 8 °C[1]

Synthesis of Methyl 2,3-Dihydrobenzofuran-7-carboxylate

The synthesis of Methyl 2,3-dihydrobenzofuran-7-carboxylate is typically achieved through the esterification of 2,3-dihydrobenzofuran-7-carboxylic acid. This process is crucial for subsequent reactions where the methyl ester may be a more suitable functional group.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of the title compound.

SynthesisWorkflow cluster_synthesis Synthesis Protocol start Start: 2,3-Dihydrobenzofuran-7-carboxylic acid in Methanol add_h2so4 Add catalytic H₂SO₄ start->add_h2so4 reflux Reflux for 3 hours add_h2so4->reflux cool_concentrate Cool and Concentrate reflux->cool_concentrate add_water Add Water cool_concentrate->add_water extract Extract with Ethyl Acetate (3x) add_water->extract dry Dry organic layers (Na₂SO₄) extract->dry end_product End: Crude Methyl 2,3-dihydrobenzofuran-7-carboxylate dry->end_product

Caption: Synthesis workflow for Methyl 2,3-dihydrobenzofuran-7-carboxylate.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[3]

Materials:

  • 2,3-Dihydrobenzofuran-7-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Water (deionized)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dihydrobenzofuran-7-carboxylic acid in methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

  • Extraction: To the crude residue, add water and extract the product with ethyl acetate three times. Causality: The desired ester is significantly more soluble in the organic phase (ethyl acetate) than in the aqueous phase, allowing for its separation from water-soluble impurities and the acid catalyst.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 2,3-dihydrobenzofuran-7-carboxylate.

Purification and Characterization

Purification of the crude product is essential to remove any unreacted starting material, byproducts, or residual solvent.

Purification Protocol: Column Chromatography

Materials:

  • Crude Methyl 2,3-dihydrobenzofuran-7-carboxylate

  • Silica gel (for column chromatography)

  • n-Hexane

  • Ethyl acetate

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., n-hexane/ethyl acetate 90:10) and load it onto the column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. A typical starting eluent is 90:10 n-hexane/ethyl acetate.[3] The polarity can be gradually increased to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 2,3-dihydrobenzofuran-7-carboxylate as a solid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. The expected molecular ion peak (M+) would be at m/z = 178.19.

Safety and Handling

Methyl 2,3-dihydrobenzofuran-7-carboxylate possesses specific hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Hazard Identification and GHS Classification
HazardGHS StatementPictogramSignal Word
Acute Toxicity, Oral H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity, Single Exposure H335: May cause respiratory irritationGHS07Warning

Data sourced from Hoffman Fine Chemicals Pty Ltd.[1]

Safe Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of Methyl 2,3-dihydrobenzofuran-7-carboxylate.

SafeHandlingWorkflow cluster_handling Safe Handling Protocol start Start: Assess Risks ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Gloves (Nitrile) start->ppe fume_hood Work in a well-ventilated fume hood ppe->fume_hood avoid_contact Avoid contact with skin, eyes, and clothing fume_hood->avoid_contact avoid_inhalation Avoid inhalation of dust avoid_contact->avoid_inhalation storage Store in a cool, dry, well-ventilated area in a tightly sealed container avoid_inhalation->storage disposal Dispose of waste according to local, state, and federal regulations storage->disposal end End: Decontaminate work area disposal->end

Caption: Recommended workflow for the safe handling of the compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory.

  • Skin Protection: A laboratory coat and chemically resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: If working with the solid in a manner that could generate dust, a NIOSH-approved respirator is recommended. All handling should ideally be performed in a certified chemical fume hood to minimize inhalation exposure.[5][6]

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][7]

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Toxicological Information

While specific toxicological data for Methyl 2,3-dihydrobenzofuran-7-carboxylate is limited, information on the parent compound, 2,3-benzofuran, provides some insight. Oral exposure to 2,3-benzofuran has been shown to be lethal to animals at high doses.[8] The liver is a common target organ for substituted furan compounds.[8] Given the GHS hazard statements, it is prudent to handle Methyl 2,3-dihydrobenzofuran-7-carboxylate with care to avoid ingestion, skin and eye contact, and inhalation.

Conclusion

Methyl 2,3-dihydrobenzofuran-7-carboxylate is a valuable synthetic intermediate. A thorough understanding of its properties, synthesis, and, most importantly, its safe handling is paramount for researchers in the field of drug discovery and development. By adhering to the protocols and safety guidelines outlined in this guide, scientists can confidently and safely utilize this compound in their research endeavors.

References

  • Grafiati. Journal articles: 'Sulfonyl acid'. [Link]

  • Gangireddy, P. et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5739-5758. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • National Center for Biotechnology Information. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. [Link]

  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. [Link]

  • Hoffman Fine Chemicals Pty Ltd. CAS 133844-95-8 | Methyl 2,3-Dihydrobenzofuran-7-carboxylate | MFCD22536349. [Link]

  • ResearchGate. Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service | Request PDF. [Link]

Sources

"Methyl 2,3-dihydrobenzofuran-7-carboxylate" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Methyl 2,3-dihydrobenzofuran-7-carboxylate , a critical pharmacophore in medicinal chemistry.

Executive Summary

Methyl 2,3-dihydrobenzofuran-7-carboxylate (CAS: 133844-95-8) represents a privileged scaffold in drug discovery, particularly within the development of serotonin 5-HT4 receptor agonists. Unlike its unsaturated benzofuran counterparts, the 2,3-dihydro analog offers a unique conformational profile that enhances binding affinity in specific GPCR pockets. This guide outlines the compound's nomenclature, validated synthetic protocols, and its pivotal role as a precursor to the gastroprokinetic agent Prucalopride .

Chemical Identity & Nomenclature

Precise identification is required for regulatory filing and database searching.

AttributeDetail
IUPAC Name Methyl 2,3-dihydro-1-benzofuran-7-carboxylate
Common Synonyms 7-Methoxycarbonyl-2,3-dihydrobenzofuran; 2,3-Dihydro-7-benzofurancarboxylic acid methyl ester
CAS Registry Number 133844-95-8
Molecular Formula

Molecular Weight 178.19 g/mol
SMILES COC(=O)C1=C2CCOC2=CC=C1
InChI Key KVZJDSFEPWQXTF-UHFFFAOYSA-N (for 7-methyl analog reference) / Specific Key varies by substitution
Structural Analysis

The molecule features a benzene ring fused to a saturated dihydrofuran ring. The C7-position (ortho to the furan oxygen) is functionalized with a methyl ester.

  • Electronic Effect: The furan oxygen acts as a strong electron-donating group (EDG) via resonance, activating the aromatic ring at the ortho (C7) and para (C5) positions. However, the C7 ester creates a "push-pull" system, modulating electron density and making the C4/C5 positions susceptible to electrophilic aromatic substitution (EAS)—a feature exploited in drug synthesis.

  • Conformation: The dihydrofuran ring is not planar; it adopts a "puckered" envelope conformation, which is critical for the steric fit of derived drugs like Prucalopride.

Validated Synthetic Routes

The synthesis of the 7-carboxylate isomer is challenging due to the directing effects of the phenol oxygen. The most robust industrial route utilizes a Claisen Rearrangement / Mitsunobu Cyclization strategy.

Route A: The Mitsunobu Cyclization Strategy (High Purity)

This pathway is preferred for pharmaceutical applications (e.g., Prucalopride intermediates) because it avoids regioisomeric mixtures common in Friedel-Crafts approaches.

Mechanism:

  • Claisen Rearrangement: Thermal rearrangement of an allyl ether installs the carbon chain specifically at the ortho position (C3 of the salicylate).

  • Oxidative Cleavage: The allyl group is cleaved to an aldehyde and reduced to a primary alcohol (hydroxyethyl group).

  • Cyclization: A Mitsunobu reaction closes the ring by activating the primary alcohol, allowing the phenol oxygen to attack the carbon, forming the ether linkage.

Experimental Workflow Diagram

The following diagram illustrates the logic flow for synthesizing the core scaffold, derived from standard protocols for 5-HT4 agonist intermediates.

SynthesisPath Start Methyl 2-hydroxybenzoate (Methyl Salicylate) Step1 Allylation & Claisen Rearrangement Start->Step1 Inter1 Methyl 3-allyl-2-hydroxybenzoate Step1->Inter1 200°C Step2 1. OsO4/NaIO4 (Oxidation) 2. NaBH4 (Reduction) Inter1->Step2 Inter2 Methyl 2-hydroxy-3-(2-hydroxyethyl)benzoate Step2->Inter2 Cleavage Step3 Mitsunobu Cyclization (PPh3, DIAD) Inter2->Step3 Product Methyl 2,3-dihydrobenzofuran- 7-carboxylate Step3->Product Ring Closure

Caption: Figure 1. Regioselective synthesis of the 2,3-dihydrobenzofuran-7-carboxylate scaffold via Claisen rearrangement and Mitsunobu etherification.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 2,3-dihydrobenzofuran-7-carboxylate from Methyl 2-hydroxy-3-(2-hydroxyethyl)benzoate.

Context: This protocol assumes the precursor (Inter2 in Fig 1) has been generated via ozonolysis or periodate cleavage of the allyl salicylate.

Reagents
  • Substrate: Methyl 2-hydroxy-3-(2-hydroxyethyl)benzoate (1.0 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with

    
     (1.2 eq) and the substrate (1.0 eq) under an inert Nitrogen atmosphere.
    
  • Solvation: Add anhydrous THF (10 mL per gram of substrate) and cool the solution to 0°C using an ice bath. Causality: Cooling is essential to control the exothermic nature of the betaine formation in the Mitsunobu mechanism.

  • Addition: Add DIAD (1.2 eq) dropwise over 30 minutes. Maintain internal temperature below 5°C.

    • Observation: The solution will typically turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quench & Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Diethyl Ether to precipitate Triphenylphosphine oxide (

    
    ). Filter off the solids.
    
  • Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield: Expect 85–92% yield of a white to off-white crystalline solid.

Pharmaceutical Application: The Prucalopride Connection

The primary industrial utility of this molecule is as the "Right-Hand Side" (RHS) fragment in the synthesis of Prucalopride (Resolor®), a high-affinity 5-HT4 receptor agonist used for chronic constipation.

Pharmacophore Assembly

In the synthesis of Prucalopride, the 7-carboxylate core undergoes two critical modifications:

  • Chlorination: Electrophilic chlorination at C5.

  • Amidation: The methyl ester is hydrolyzed to the acid, activated, and coupled with an aminopiperidine chain.

Why this scaffold? The 2,3-dihydrobenzofuran ring mimics the indole ring of serotonin but provides metabolic stability and specific steric constraints that enhance selectivity for the 5-HT4 receptor over 5-HT3 or hERG channels, improving the cardiac safety profile compared to earlier agents like cisapride.

Pathway: Transformation to Prucalopride

Prucalopride Core Methyl 2,3-dihydrobenzofuran- 7-carboxylate StepA 1. Nitration / Reduction (C4) 2. Chlorination (C5) Core->StepA Inter 4-Amino-5-chloro-2,3-dihydro- benzofuran-7-carboxylic acid StepA->Inter Functionalization StepB Amide Coupling (with 1-(3-methoxypropyl)-4-piperidinamine) Inter->StepB Drug Prucalopride StepB->Drug API Formation

Caption: Figure 2. Functionalization of the scaffold to produce the API Prucalopride.

Safety & Handling (SDS Summary)

While specific data for the ester may be limited, data is extrapolated from the parent acid and related benzofurans.

  • Hazards: GHS07 (Warning).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Storage: Store at 2-8°C, under inert gas. Moisture sensitive (ester hydrolysis risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133844-95-8, Methyl 2,3-dihydrobenzofuran-7-carboxylate. Retrieved from [Link]

  • European Medicines Agency. Assessment Report: Resolor (Prucalopride). Procedure No. EMEA/H/C/001012. Retrieved from [Link]

  • Google Patents.Synthesis process of prucalopride (CN103664912A).

Sources

Methodological & Application

Application Notes and Protocols for the Hydrolysis of Methyl 2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3-Dihydrobenzofuran-7-carboxylic Acid

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif present in a wide array of natural products and pharmacologically active compounds.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] 2,3-Dihydrobenzofuran-7-carboxylic acid, in particular, serves as a crucial building block in the synthesis of more complex molecules, making its efficient preparation a topic of significant interest in medicinal chemistry and drug development.[1]

This document provides a comprehensive guide to the hydrolysis of Methyl 2,3-dihydrobenzofuran-7-carboxylate to yield its corresponding carboxylic acid. We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols for its execution, and offer insights into reaction monitoring, purification, and troubleshooting.

Scientific Principles: The Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base. However, base-catalyzed hydrolysis, also known as saponification, is often preferred in synthetic applications because the reaction is effectively irreversible.[5][6] This irreversibility stems from the final deprotonation of the carboxylic acid product by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[7]

The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be broken down into the following key steps:[7][8]

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a transient tetrahedral intermediate.[7][8]

  • Collapse of the Tetrahedral Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group.

  • Acid-Base Reaction: The liberated methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is highly exergonic and drives the overall equilibrium of the reaction towards the products.

  • Acidic Workup: In a subsequent workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final carboxylic acid product.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocols

Two primary protocols utilizing different bases, Sodium Hydroxide (NaOH) and Lithium Hydroxide (LiOH), are presented below. The choice of base may depend on the substrate's sensitivity to reaction conditions and the desired workup procedure.

Protocol 1: Saponification using Sodium Hydroxide in Methanol/Water

This protocol is adapted from a procedure used for a closely related substituted methyl 2,3-dihydrobenzofuran-7-carboxylate and is a robust method for general applications.[9]

Materials and Reagents:

  • Methyl 2,3-dihydrobenzofuran-7-carboxylate

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated or 1M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Experimental Workflow:

NaOH_Hydrolysis_Workflow start Dissolve Ester in MeOH add_naoh Add aq. NaOH Solution start->add_naoh reflux Heat to Reflux (Monitor by TLC) add_naoh->reflux cool Cool to Room Temperature reflux->cool concentrate Remove Methanol in vacuo cool->concentrate acidify Acidify with HCl (aq) concentrate->acidify extract Extract with Ethyl Acetate acidify->extract wash_brine Wash with Brine extract->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate product 2,3-Dihydrobenzofuran-7-carboxylic Acid evaporate->product

Caption: Workflow for NaOH-mediated hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2,3-dihydrobenzofuran-7-carboxylate (1.0 eq) in methanol (10-20 mL per gram of ester).

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.0-3.0 eq) in deionized water (2-5 mL per gram of NaOH). Add the NaOH solution to the stirred solution of the ester at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-70 °C).

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a TLC plate and spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. A suitable eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 1:2 v/v).[9] The starting ester will have a higher Rf value than the product carboxylic acid, which will likely remain at or near the baseline. The reaction is complete when the starting material spot is no longer visible.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous solution, slowly add hydrochloric acid with cooling (ice bath) until the pH is acidic (pH 1-2). A precipitate of the carboxylic acid should form.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dihydrobenzofuran-7-carboxylic acid.

  • Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Saponification using Lithium Hydroxide in THF/Water

This protocol is particularly useful for substrates that may be sensitive to the higher temperatures required for reflux in methanol. Lithium hydroxide is a milder base and can often effect hydrolysis at room temperature.[10]

Materials and Reagents:

  • Methyl 2,3-dihydrobenzofuran-7-carboxylate

  • Lithium Hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Experimental Workflow:

LiOH_Hydrolysis_Workflow start Dissolve Ester in THF/Water add_lioh Add LiOH·H₂O start->add_lioh stir Stir at Room Temperature (Monitor by TLC) add_lioh->stir concentrate Remove THF in vacuo stir->concentrate acidify Acidify with HCl (aq) concentrate->acidify extract Extract with EtOAc or Et₂O acidify->extract wash_brine Wash with Brine extract->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate product 2,3-Dihydrobenzofuran-7-carboxylic Acid evaporate->product

Caption: Workflow for LiOH-mediated hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stir bar, dissolve Methyl 2,3-dihydrobenzofuran-7-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 to 4:1 v/v, approximately 10-20 mL total solvent per gram of ester).

  • Addition of Base: Add solid Lithium Hydroxide monohydrate (1.5-2.5 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: Monitor the reaction progress by TLC as described in Protocol 1. The reaction time will vary depending on the substrate and exact conditions but is typically several hours to overnight.

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes or diethyl ether to remove any unreacted starting material or non-polar impurities.

    • Carefully acidify the aqueous layer to pH 1-2 with 1M HCl.

    • Extract the product from the acidified aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Data Presentation: Key Reaction Parameters

The choice of reaction conditions can significantly impact the outcome of the hydrolysis. Below is a summary of typical parameters.

ParameterProtocol 1 (NaOH)Protocol 2 (LiOH)Rationale/Considerations
Base Sodium HydroxideLithium HydroxideNaOH is less expensive, while LiOH is often more effective at lower temperatures.
Equivalents of Base 2.0 - 3.01.5 - 2.5A slight excess of base ensures the reaction goes to completion.
Solvent System Methanol/WaterTHF/WaterMethanol is a good solvent for the ester and the resulting salt. THF is useful for less soluble esters and allows for milder reaction temperatures.
Temperature Reflux (65-70 °C)Room TemperatureHigher temperatures accelerate the reaction but may not be suitable for sensitive substrates.
Reaction Time 1-4 hours4-24 hoursMonitored by TLC for completion.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, consider adding more base or increasing the reaction temperature (for the LiOH protocol). Ensure the starting material is fully dissolved in the solvent system.

  • Low Yield: Poor recovery can result from incomplete extraction. Ensure the aqueous layer is thoroughly extracted with the organic solvent. Back-extraction of the combined organic layers with a dilute basic solution (e.g., 5% NaHCO₃), followed by re-acidification and extraction, can sometimes improve recovery of the carboxylic acid.

  • Emulsion Formation during Workup: The formation of an emulsion during extraction can be problematic. Adding brine to the separatory funnel can help to break up emulsions.

  • Potential Side Reactions: While saponification is generally a clean reaction, prolonged exposure to strong base and high temperatures can potentially lead to decomposition of sensitive functional groups on the benzofuran ring, although the 2,3-dihydrobenzofuran system is relatively stable.

References

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999).
  • Bender, M. L. (1960).
  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282.
  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • Fife, T. H. (2002). Intramolecular Catalysis of Ester Hydrolysis and Related Reactions. Accounts of Chemical Research, 35(5), 335-343.
  • Gerhard, U., & Mayr, H. (2002). Nucleophilicity of Carboxylate Anions. The Journal of Organic Chemistry, 67(10), 3279-3286.
  • JoVE. (2020). Hydrolysis of an Ester - Procedure. Journal of Visualized Experiments.
  • Khurana, J. M., & Sharma, P. (2004). An efficient and convenient procedure for the hydrolysis of esters with potassium hydroxide in methanol. Indian Journal of Chemistry - Section B, 43B(12), 2639-2641.
  • Master Organic Chemistry. (2022).
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (n.d.). Methyl ester hydrolysis. ChemSpider Synthetic Pages.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1543.
  • The Organic Chemistry Tutor. (2022).
  • Verma, A., & Joshi, S. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30549-30573.
  • . (n.d.). Ester Hydrolysis Mechanism Base Catalyzed.

  • Z. H. (1990). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Steroids, 55(1), 33-35.
  • Zhang, W., & Pugh, G. (2011). A practical guide to reaction monitoring by thin-layer chromatography (TLC).
  • Chemistry Steps. (n.d.).
  • Chemguide. (n.d.). Hydrolysis of esters.
  • BenchChem. (n.d.).
  • Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. (2020). Bioorganic Chemistry, 96, 103597.
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2020). Scientific Reports, 10(1), 1-17.
  • Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. (2009). African Journal of Biotechnology, 8(21).
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2020). Indian Journal of Chemistry - Section B, 59B(5), 768-775.

Sources

experimental procedure for Claisen rearrangement of allyl ethers of salicylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Claisen rearrangement of allyl aryl ethers is a cornerstone reaction in medicinal chemistry for constructing carbon-carbon bonds with high regioselectivity.[1] In the context of salicylic acid derivatives , this transformation is pivotal for accessing 3-substituted salicylate scaffolds, which are critical intermediates in the synthesis of benzofurans, coumarins, and bioactive inhibitors (e.g., HIV protease inhibitors).

This guide addresses the specific challenges of rearranging allyl ethers of salicylic acid . Unlike simple phenols, salicylates possess an ortho-carboxylate moiety that introduces steric crowding and electronic deactivation. Furthermore, the free acid is prone to thermal decarboxylation. Therefore, this protocol prioritizes the rearrangement of salicylate esters (e.g., methyl 2-(allyloxy)benzoate) to ensure yield and structural integrity.

Mechanistic Basis & Reaction Logic

The reaction proceeds via a concerted, suprafacial [3,3]-sigmatropic rearrangement. The driving force is the thermodynamic stability gained by reforming the aromatic system after the initial disruption.

Key Mechanistic Features:
  • Transition State: Ordered, six-membered chair-like transition state.

  • Regioselectivity: The allyl group migrates exclusively to the ortho position (C3) relative to the oxygen. If C3 is blocked, it may migrate to the para position (C5) via a secondary Cope rearrangement, but for unsubstituted salicylates, C3 is the sole target.

  • Inversion: The allyl chain undergoes inversion; an

    
    -substituted allyl ether yields a 
    
    
    
    -substituted phenol.
Pathway Visualization

ClaisenMechanism Reactant Allyl Aryl Ether (Aromatic) TS Chair-like Transition State Reactant->TS Heat / [3,3]-Sigmatropic Intermediate Ortho-Dienone (Non-aromatic) TS->Intermediate C-C Bond Formation Product o-Allyl Phenol (Restored Aromaticity) Intermediate->Product Tautomerization (Driving Force)

Figure 1: The concerted mechanism of the Claisen rearrangement.[1][2] The rapid tautomerization of the dienone intermediate renders the reaction irreversible.

Pre-Protocol: Substrate Synthesis

Critical Quality Attribute (CQA): The purity of the starting allyl ether is the single biggest predictor of rearrangement success. Traces of free phenol (unreacted salicylate) will co-elute with the product and complicate purification.

Preparation of Methyl 2-(allyloxy)benzoate:

  • Reagents: Methyl salicylate (1.0 eq), Allyl bromide (1.2 eq), Potassium carbonate (

    
    , 2.0 eq, anhydrous), Acetone (0.5 M).
    
  • Procedure: Reflux for 4–6 hours.

  • Workup: Filter salts, concentrate, and dissolve in EtOAc. Wash with 1M NaOH (removes unreacted phenol—Critical Step ).

  • Validation:

    
    H NMR must show disappearance of the phenolic -OH signal (~10.5 ppm).
    

Experimental Protocols

Protocol A: Thermal Rearrangement (The "Gold Standard")

Best for: Multi-gram scale up, high reliability, avoiding specialized equipment.

Rationale: The high energy barrier of the rearrangement (~30-35 kcal/mol) requires temperatures >180°C. Using a high-boiling solvent like


-diethylaniline (DEA) serves two purposes: it acts as a heat sink for temperature control and as a weak base to neutralize any trace acid that might catalyze ether cleavage.

Reagents:

  • Methyl 2-(allyloxy)benzoate (Substrate)

  • 
    -Diethylaniline (Solvent, bp 217°C)
    
  • Ethyl Acetate / Hexanes (for purification)

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a thermometer, nitrogen inlet, and air condenser.

  • Loading: Dissolve the substrate in

    
    -diethylaniline (1.0 g substrate per 2 mL solvent).
    
    • Note: Can be run neat, but solvent improves yield by mitigating polymerization.

  • Reaction: Heat the mixture to 195°C – 205°C (internal temperature).

    • Monitoring: Check TLC every hour (Hexanes:EtOAc 9:1). Product is more polar than the starting ether but less polar than the free phenol.

  • Completion: Reaction typically completes in 4–6 hours.

  • Workup (Crucial):

    • Cool to room temperature.[1]

    • Dilute with diethyl ether (50 mL).

    • Wash 1: Wash with cold 10% HCl (

      
       mL). Why? This protonates the diethylaniline, making it water-soluble and removing it from the organic layer.
      
    • Wash 2: Brine (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Microwave-Assisted Rearrangement

Best for: Library synthesis, rapid screening, small scale (<500 mg).

Rationale: Microwave irradiation provides direct dielectric heating, often accelerating the reaction rate by orders of magnitude (minutes vs. hours) and suppressing side reactions associated with prolonged thermal exposure.

Reagents:

  • Methyl 2-(allyloxy)benzoate

  • Solvent: Neat (Solvent-free) or Ionic Liquid (e.g., [bmim][

    
    ] for better energy absorption).
    

Step-by-Step Procedure:

  • Loading: Place 200 mg of substrate (neat) into a 10 mL microwave process vial. Add a magnetic stir bar.

  • Parameters:

    • Mode: Dynamic Power (maintain temp).

    • Temperature: 220°C.[1]

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi (ensure vial is rated for this).

  • Execution: Irradiate.

  • Workup:

    • If Neat: Dissolve directly in DCM for transfer to column.

    • If Ionic Liquid: Extract with Ether (

      
       mL); the ionic liquid remains.
      
  • Yield: Typically >90% conversion.

Process Validation & QC

Analytical Data Summary
ParameterStarting Material (Allyl Ether)Product (3-Allyl Salicylate)Mechanistic Indicator
TLC (

)
0.70 (9:1 Hex/EtOAc)0.55 (9:1 Hex/EtOAc)Product gains H-bond donor ability (OH).

H NMR (Arom)
4 protons (m, 6.9-7.8 ppm)3 protons (m, 6.8-7.7 ppm)Loss of symmetry; C3 proton disappears.

H NMR (Allyl)
Doublet at ~4.6 ppm (

)
Doublet at ~3.4 ppm (

)
Key Shift: Oxygen-bound to Carbon-bound.

H NMR (OH)
AbsentSinglet at ~11.0 ppmIntramolecular H-bond with ester.
IR Spectroscopy ~1240 cm

(C-O-C)
~3200-3400 cm

(OH)
Appearance of phenol stretch.
Workflow Diagram

Workflow Start Start: Methyl Salicylate EtherSynth Williamson Ether Synthesis (Allyl Bromide / K2CO3) Start->EtherSynth QC1 QC Point 1: NMR (Confirm O-Alkylation) EtherSynth->QC1 Choice Select Method QC1->Choice Pass Therm Method A: Thermal (DEA, 200°C, 4h) Choice->Therm Scale > 1g Micro Method B: Microwave (Neat, 220°C, 15min) Choice->Micro Scale < 500mg Workup Acid Wash / Extraction Therm->Workup Micro->Workup QC2 QC Point 2: NMR (Verify C-Allylation) Workup->QC2

Figure 2: Operational workflow for the synthesis and validation of 3-allyl salicylate.

Troubleshooting & Optimization

Decarboxylation
  • Symptom: Formation of 2-allylphenol instead of the salicylate ester.

  • Cause: Hydrolysis of the ester followed by thermal decarboxylation of the free acid.

  • Solution: Ensure all glassware is strictly anhydrous. Use the methyl ester substrate, not the free acid. If the free acid product is required, rearrange the ester first, then hydrolyze using LiOH/THF at room temperature after the rearrangement.

Ether Cleavage
  • Symptom: Recovery of methyl salicylate (phenol) and volatile allyl degradation products.

  • Cause: Trace acid catalysis or excessive temperature.

  • Solution: Add a scavenger base (e.g.,

    
     or DEA) if running neat. Ensure the reaction does not exceed 220°C.
    
Isomerization (Conjugation)
  • Symptom: Product NMR shows a methyl group (doublet) and an internal alkene, rather than a terminal alkene.

  • Cause: The resulting allyl phenol can isomerize to the styrene derivative (conjugation with the ring) upon prolonged heating.

  • Solution: Stop the reaction immediately upon consumption of starting material. Do not "over-cook."

References

  • Claisen, L. (1912).[3] "Über Umlagerung von Phenol-allylethern in C-Allyl-phenole." Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.

  • Lutz, R. P. (1984). "Catalysis of the Cope and Claisen Rearrangements." Chemical Reviews, 84(3), 205–247.

  • Castro, A. M. M. (2004). "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 104(6), 2939–3002.

  • Kaval, N., et al. (2005). "Microwave-Assisted Claisen Rearrangement: A Green Approach." Journal of Organic Chemistry, 70(19), 7429–7432.

  • BenchChem Protocols. "Claisen Rearrangement of 2-(Allyloxy)-benzoates." Standard Operating Procedures Database.

Sources

Application Note: Large-Scale Synthesis of Methyl 2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,3-dihydrobenzofuran-7-carboxylate is a critical pharmacophore and intermediate in the synthesis of high-affinity 5-HT4 receptor agonists (e.g., Prucalopride derivatives) and various agrochemicals. Its structural core—the dihydrobenzofuran ring with a specific C7-ester functionality—presents a unique challenge in regioselectivity.

While classical constructive methods (e.g., Claisen rearrangement of allyl phenyl ethers followed by cyclization) are robust, they suffer from poor atom economy and high step counts. This Application Note details two superior, field-validated protocols optimized for scalability:

  • Protocol A (Direct Functionalization): Regioselective ortho-lithiation of 2,3-dihydrobenzofuran followed by carboxylation. This is the most direct route but requires strict cryogenic or flow-chemistry controls.

  • Protocol B (Reductive Approach): Catalytic hydrogenation of methyl benzofuran-7-carboxylate. This is the safest route for multi-kilo manufacturing, provided the unsaturated precursor is sourced cost-effectively.

Strategic Route Analysis

The synthesis hinges on distinguishing the C7 position (ortho to the ring oxygen) from the C5 position (para to the alkyl group).

RouteAnalysis Start 2,3-Dihydrobenzofuran Lithiation Route A: Ortho-Lithiation (n-BuLi / CO2) Start->Lithiation Directing Group: O Intermediate_Li 7-Lithio Species (Transient) Lithiation->Intermediate_Li Acid 2,3-Dihydrobenzofuran- 7-carboxylic Acid Intermediate_Li->Acid Quench CO2 Target TARGET: Methyl 2,3-dihydrobenzofuran- 7-carboxylate Acid->Target MeOH / H+ Start_B Methyl Benzofuran- 7-carboxylate Hydro Route B: Hydrogenation (H2 / Pd/C) Start_B->Hydro Heterogeneous Cat. Hydro->Target Quantitative

Figure 1: Strategic disconnects for the target molecule. Route A utilizes the directing power of the furan oxygen. Route B utilizes the saturation of the furan double bond.

Protocol A: Regioselective Ortho-Lithiation (Direct Route)

Applicability: Pilot scale (100g – 1kg) or Continuous Flow Manufacturing. Mechanism: The oxygen atom of the dihydrobenzofuran ring acts as a Directed Metalation Group (DMG), coordinating the lithium species to the C7 position.

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Reagent n-Butyllithium (1.6M - 2.5M in Hexanes)Strong base required for deprotonation.
Additive TMEDA (N,N,N',N'-Tetramethylethylenediamine)Crucial. Breaks up BuLi aggregates, increasing kinetic basicity and stabilizing the ortho-lithiated intermediate.
Temperature -78°C to -40°C (Batch)Higher temperatures (> -20°C) cause isomerization to the thermodynamically stable C5-lithio species or ring opening.
Quench Dry CO2 (gas or solid)Must be anhydrous to prevent protonation back to starting material.
Step-by-Step Methodology (Batch Protocol)

Step 1: Lithiation [1]

  • Charge a dry, nitrogen-purged reactor with 2,3-dihydrobenzofuran (1.0 eq) and anhydrous THF (10 vol) .

  • Add TMEDA (1.1 eq) . Cool the mixture to -78°C .

  • Add n-BuLi (1.1 eq) dropwise over 60 minutes, maintaining internal temperature below -70°C.

    • Observation: The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

  • Stir at -78°C for 2 hours to ensure complete metalation.

Step 2: Carboxylation

  • Introduce excess CO2 gas (dried through a CaCl2 trap) into the headspace or via a subsurface sparge tube. Alternatively, transfer the lithiated solution via cannula onto crushed dry ice.

  • Exotherm Warning: This reaction is highly exothermic. Control addition rate to maintain T < -40°C.

  • Allow the mixture to warm to room temperature (20-25°C) over 4 hours.

Step 3: Workup & Esterification

  • Quench with 1N HCl until pH < 2.

  • Extract with Ethyl Acetate (3x) . The product is in the organic phase as the carboxylic acid.

  • Evaporate solvent to obtain crude 2,3-dihydrobenzofuran-7-carboxylic acid .

  • Esterification: Dissolve the crude acid in Methanol (5 vol) . Add catalytic H2SO4 (0.1 eq) or Thionyl Chloride (1.1 eq) . Reflux for 4 hours.

  • Concentrate and crystallize from Heptane/EtOAc.

Protocol B: Catalytic Hydrogenation (Scalable Route)

Applicability: Large Scale (>10 kg). Prerequisite: Sourcing or synthesis of Methyl Benzofuran-7-carboxylate.[2] Mechanism: The furan double bond is hydrogenated while the benzene ring remains aromatic due to the higher resonance energy of the benzene ring compared to the furan ring.

Reaction Setup[2][3][4][5][6][7][8][9][10][11]
ComponentSpecification
Substrate Methyl benzofuran-7-carboxylate
Catalyst 10% Pd/C (50% water wet)
Loading 5 wt% relative to substrate
Solvent Methanol or THF
Pressure 5 – 10 bar (70 – 145 psi)
Temperature 40°C – 60°C
Methodology[5][7][8][9][11][12]
  • Loading: In a high-pressure autoclave, dissolve Methyl benzofuran-7-carboxylate in Methanol (10 vol) .

  • Inerting: Add 10% Pd/C catalyst. Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

  • Reaction: Pressurize to 5 bar H2 . Heat to 50°C . Stir at 800-1000 rpm to ensure mass transfer (H2 gas into liquid phase).

  • Monitoring: Monitor H2 uptake. The reaction typically completes within 4-6 hours.

    • Endpoint: HPLC analysis showing <0.5% starting material. Over-reduction (reduction of the benzene ring) is rare under these conditions but possible if left too long at high pressure (>50 bar).

  • Workup: Filter the catalyst through a bed of Celite or activated carbon filter cartridges.

  • Isolation: Concentrate the filtrate. The product, Methyl 2,3-dihydrobenzofuran-7-carboxylate , is often obtained as a high-purity oil or low-melting solid that can be distilled or crystallized.

Process Safety & Troubleshooting

Regioselectivity Issues (Protocol A)

If the C5-isomer (Methyl 2,3-dihydrobenzofuran-5-carboxylate) is observed:

  • Cause: The lithiation temperature was too high. The kinetic product is C7 (stabilized by O-coordination), but the thermodynamic product is C5.

  • Solution: strictly maintain T < -70°C during BuLi addition. Ensure TMEDA is fresh and dry.

Safety Profile
  • n-Butyllithium: Pyrophoric. Must be handled under strict inert atmosphere. For scales >1kg, consider Continuous Flow Chemistry to minimize the active inventory of lithiated species.

  • Hydrogenation: H2 gas is flammable/explosive. Ensure autoclave grounding and leak testing.

Analytical Specifications

Product: Methyl 2,3-dihydrobenzofuran-7-carboxylate[3]

  • Appearance: White crystalline solid or colorless oil.

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.65 (dd, 1H, Ar-H), 7.35 (dd, 1H, Ar-H), 6.85 (t, 1H, Ar-H).

    • δ 4.65 (t, 2H, O-CH2-CH2).

    • δ 3.89 (s, 3H, COOCH3).[4]

    • δ 3.20 (t, 2H, O-CH2-CH2).

  • HPLC Purity: >98.5% (Area %).[5]

References

  • Regioselective Lithiation: J. Org. Chem.1990 , 55(12), 3967–3969. "Regioselective lithiation of 2,3-dihydrobenzofuran." Link

  • Prucalopride Intermediates (Patent): World Intellectual Property Organization, WO2005063749. "Process for the preparation of benzofuran derivatives." Link

  • Benzofuran Hydrogenation: Organic Process Research & Development2012 , 16(12), 1953–1966. "Scalable Synthesis of Dihydrobenzofurans." Link

  • Flow Chemistry Application: Chem. Eur. J.2013 , 19, 3348. "Continuous Flow Lithiation of Heterocycles." Link

Sources

Application Notes & Protocols: Leveraging Methyl 2,3-dihydrobenzofuran-7-carboxylate in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Promise of the Dihydrobenzofuran Scaffold

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] Instead of screening vast libraries of large, complex molecules, FBDD identifies low-molecular-weight compounds (typically < 300 Da), or "fragments," that bind with low affinity but high efficiency to a biological target.[3] These initial hits serve as high-quality starting points that can be systematically optimized into potent, drug-like molecules.[4][5] The core principle is that the binding energy of a small, well-fitting fragment is often disproportionately high for its size, a concept quantified by metrics like Ligand Efficiency (LE).

Within the vast chemical space available for fragment libraries, certain scaffolds are recognized as "privileged structures" due to their ability to interact with multiple biological targets. The benzofuran and 2,3-dihydrobenzofuran cores are prominent examples, appearing in numerous natural products and approved drugs with diverse biological activities, including anti-inflammatory and anticancer properties.[6][7][8][9] Their rigid, yet versatile, structure provides an excellent platform for presenting chemical functionality in defined three-dimensional space. This makes them ideal starting points for FBDD campaigns.[10][11][12]

This guide focuses on a specific, synthetically tractable fragment: Methyl 2,3-dihydrobenzofuran-7-carboxylate . We will explore its properties and provide detailed protocols for its application in a typical FBDD workflow, from initial screening to hit validation and elaboration.

Fragment Profile: Methyl 2,3-dihydrobenzofuran-7-carboxylate

Methyl 2,3-dihydrobenzofuran-7-carboxylate is an excellent candidate for an FBDD library. Its structure adheres to the "Rule of Three," a guideline for fragment-like properties.[1] The molecule possesses both hydrogen bond acceptors (the ester and ether oxygens) and a hydrophobic surface, providing multiple potential interaction points with a protein target. Crucially, the ester at the 7-position and the aromatic ring offer clear, synthetically accessible vectors for chemical elaboration.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₀O₃-
Molecular Weight 178.19 g/mol [13]
CAS Number 133844-95-8[13]
cLogP ~1.9-2.3Calculated (XLogP3)[14]
Hydrogen Bond Donors 0-
Hydrogen Bond Acceptors 3-
Rotatable Bonds 1-
Melting Point 57-62 °C[13]

The FBDD Workflow: From Fragment Hit to Lead Candidate

The journey from a weakly binding fragment to a potent lead compound is a structured process involving iterative cycles of screening, structural biology, and medicinal chemistry. The following sections provide detailed protocols for each stage, using Methyl 2,3-dihydrobenzofuran-7-carboxylate as our model fragment.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Hit-to-Lead Elaboration cluster_3 Outcome Screen Primary Screening (SPR, NMR, or DSF) Hit_Confirm Hit Confirmation (Orthogonal Assay) Screen->Hit_Confirm Initial Hits Xtal X-Ray Crystallography Hit_Confirm->Xtal Confirmed Hits NMR_Struct NMR Structural Studies Hit_Confirm->NMR_Struct SBDD Structure-Based Design (SBDD) Xtal->SBDD NMR_Struct->SBDD Chem_Synth Chemical Synthesis (Growing, Linking) SBDD->Chem_Synth SAR SAR by Biophysics/Biochemistry Chem_Synth->SAR SAR->SBDD Iterative Optimization Lead Lead Compound SAR->Lead

Caption: A typical Fragment-Based Drug Design (FBDD) workflow.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique capable of detecting the weak binding of low-molecular-weight fragments in real-time.[15][16][17] It measures changes in the refractive index at a sensor surface where the target protein is immobilized.[18]

Objective: To identify fragments from a library that bind to the target protein and to estimate their dissociation constants (KD).

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry (EDC/NHS).

    • Aim for a low immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport effects.

    • Use a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.[17]

  • Fragment Solution Preparation:

    • Prepare a stock solution of Methyl 2,3-dihydrobenzofuran-7-carboxylate in 100% DMSO.

    • Create a dilution series in the running buffer (e.g., HBS-EP+) to achieve final concentrations ranging from 10 µM to 200 µM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).[15]

  • SPR Analysis:

    • Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases. Weak fragments typically exhibit fast on/off rates.

    • Regenerate the sensor surface between injections using a mild regeneration solution (e.g., a short pulse of high salt or low pH buffer) if necessary.

  • Data Analysis:

    • Double-reference the raw data by subtracting the signal from the reference flow cell and from a buffer-only (blank) injection.

    • For initial screening, plot the steady-state response against fragment concentration. Fit the data to a 1:1 steady-state affinity model to determine the KD.

    • Hits are typically classified as fragments showing a concentration-dependent binding response.[19]

Protocol 2: Hit Validation and Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits.[20][21] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly effective for detecting weak binders.[22][23]

Objective: To confirm the binding of Methyl 2,3-dihydrobenzofuran-7-carboxylate to the target protein in solution and to gain initial structural insights.

Methodology:

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Sample A (Reference): 100 µM Methyl 2,3-dihydrobenzofuran-7-carboxylate.

    • Sample B (Test): 100 µM Methyl 2,3-dihydrobenzofuran-7-carboxylate with 5-10 µM of the target protein.

  • STD NMR Experiment:

    • Acquire a 1D proton NMR spectrum of both samples.

    • Acquire STD spectra for Sample B. This involves selectively saturating protein resonances that are far from any ligand signals.

    • If the fragment binds, saturation will be transferred from the protein to the bound fragment via spin diffusion. When the fragment dissociates, it carries this saturation information with it.

    • A difference spectrum (on-resonance saturation minus off-resonance saturation) will show signals only for the protons of the binding fragment.[22]

  • WaterLOGSY Experiment:

    • This experiment detects the transfer of magnetization from bulk water to the ligand via the protein.

    • In the absence of the protein, the fragment will show a positive NOE with water. In the presence of the protein, a binding fragment will show an inverted (negative) NOE signal.[22]

  • Data Analysis:

    • Confirming a hit: A true hit will produce clear signals in the STD difference spectrum and/or show signal inversion in the WaterLOGSY experiment.[24]

    • Epitope Mapping: The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface.

Protocol 3: Structural Elucidation by X-ray Crystallography

The cornerstone of FBDD is obtaining a high-resolution crystal structure of the fragment bound to the target protein.[25][26] This structural information is critical for the subsequent hit-to-lead optimization phase, as it reveals the precise binding mode and identifies opportunities for chemical modification.[4][5]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Methodology:

  • Crystal Preparation:

    • Generate high-quality crystals of the apo-protein using vapor diffusion (sitting or hanging drop) or other crystallization methods.

  • Fragment Soaking:

    • Prepare a soaking solution containing Methyl 2,3-dihydrobenzofuran-7-carboxylate at a concentration significantly above its KD (e.g., 1-10 mM) in a cryo-protectant solution. The small size of fragments often requires high concentrations to achieve sufficient occupancy in the crystal.[25]

    • Transfer the apo-protein crystals into the soaking solution for a defined period (from minutes to hours).

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[27]

    • Process the diffraction data using standard software packages (e.g., XDS, MOSFLM) and solve the structure by molecular replacement using the apo-protein structure as a search model.

  • Structure Refinement and Analysis:

    • Analyze the initial electron density maps (Fo-Fc) for positive density corresponding to the bound fragment.

    • Model the fragment into the density and perform iterative cycles of refinement.

    • Analyze the final structure to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between Methyl 2,3-dihydrobenzofuran-7-carboxylate and the protein.

Phase 3: Structure-Guided Fragment Elaboration

With a high-resolution crystal structure in hand, the process of evolving the fragment into a more potent lead compound begins. The goal is to add new chemical functionalities that make additional, favorable interactions with the target, thereby increasing affinity and selectivity.[5]

Elaboration_Strategies cluster_0 Elaboration Strategies Start Fragment Hit (Methyl 2,3-dihydrobenzofuran-7-carboxylate) Grow Fragment Growing (Extending from a single vector) Start->Grow Vector 1 (e.g., position 4/5) Link Fragment Linking (Connecting two adjacent fragments) Start->Link Vector 2 (e.g., 7-carboxylate) Lead1 Potent Lead A Grow->Lead1 Increased Potency Lead2 Potent Lead B Link->Lead2 Synergistic Affinity Gain

Caption: Key strategies for fragment elaboration.

Strategy 1: Fragment Growing

"Growing" is the most common strategy and involves extending the fragment from a single vector to engage a nearby pocket or interaction point identified in the crystal structure.[5][28]

Hypothetical Example:

  • Structural Observation: The crystal structure reveals that the benzene ring of Methyl 2,3-dihydrobenzofuran-7-carboxylate is situated in a hydrophobic pocket, and the C5 position points towards an adjacent unoccupied sub-pocket that contains a key aspartate residue.

  • Synthetic Protocol:

    • Bromination: Selectively brominate the C5 position of the dihydrobenzofuran ring.

    • Suzuki Coupling: Use a Suzuki-Miyaura coupling reaction to introduce a variety of aryl or heteroaryl groups at the C5 position.[10] For instance, coupling with 3-aminophenylboronic acid would introduce an amino group positioned to form a salt bridge with the target aspartate.

    • SAR Analysis: Synthesize a small library of analogues and evaluate their binding affinity using SPR or NMR to establish a Structure-Activity Relationship (SAR).

Strategy 2: Fragment Linking

If a second fragment is found to bind in a proximal site, the two can be chemically "linked" together. This can lead to a dramatic, synergistic increase in affinity.[29][30][31]

Hypothetical Example:

  • Structural Observation: The crystal structure shows Methyl 2,3-dihydrobenzofuran-7-carboxylate binding in one sub-pocket. A separate screening hit, for example, a simple piperidine fragment, is observed to bind in an adjacent pocket 5-7 Å away. The 7-carboxylate group of our fragment is oriented towards the piperidine.

  • Synthetic Protocol:

    • Amide Coupling: Hydrolyze the methyl ester of the dihydrobenzofuran fragment to the corresponding carboxylic acid.[32]

    • Activate the carboxylic acid (e.g., using HATU or EDC) and couple it with the piperidine fragment (or a suitable amino-functionalized linker attached to the piperidine) to form a stable amide bond.

    • Linker Optimization: Synthesize a series of linked compounds with varying linker lengths and rigidities to find the optimal connection that preserves the binding modes of both original fragments.[30]

    • Affinity Measurement: Determine the KD of the new linked compounds to confirm the anticipated gain in potency.

Conclusion

Methyl 2,3-dihydrobenzofuran-7-carboxylate represents a high-quality, synthetically versatile fragment for FBDD campaigns. Its privileged scaffold and adherence to the "Rule of Three" make it an ideal starting point for tackling a wide range of biological targets. By employing a systematic workflow of sensitive biophysical screening, high-resolution structural biology, and structure-guided medicinal chemistry, this simple fragment can be efficiently elaborated into novel, potent, and selective lead compounds. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the potential of this and similar fragments in modern drug discovery.

References

  • Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. Available at: [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. Available at: [Link]

  • Huber, W., & Mueller, F. (2006). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology. Available at: [Link]

  • Ciulli, A., & Williams, G. (2010). A three-stage biophysical screening cascade for fragment-based drug discovery. Protocol Exchange. Available at: [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry. Available at: [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. Available at: [Link]

  • Ortega, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Profacgen. (n.d.). Fragment Screening & Fragment-Based Drug Design. Profacgen. Available at: [Link]

  • Pellecchia, M., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Dias, D. M., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences. Available at: [Link]

  • Ramachandran, S. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons. Available at: [Link]

  • Peng, C., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]

  • Thomas, G. L., et al. (2022). Development of potent inhibitors by fragment-linking strategies. Chemical Biology & Drug Design. Available at: [Link]

  • Unverified. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Protein Science. Available at: [Link]

  • PharmaFeatures. (2023). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

  • ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. ResearchGate. Available at: [Link]

  • Jin, C., & Zhang, J. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]

  • Douangamath, A. (2022). The XChem pipeline for fragment screening. ESRF. Available at: [Link]

  • Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance. SciSpace. Available at: [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. BioSolveIT. Available at: [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. Available at: [Link]

  • ResearchGate. (n.d.). Growing fragments through fragment-linking. ResearchGate. Available at: [Link]

  • Unverified. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Unverified. (2017). The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds. Apollo - University of Cambridge Repository. Available at: [Link]

  • Duncan, L. F., et al. (2021). Elaboration of a benzofuran scaffold and evaluation of binding affinity and inhibition of Escherichia coli DsbA: A fragment-based drug design approach to novel antivirulence compounds. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • D'Acquarica, I., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2013). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound. Google Patents.
  • ChemSynthesis. (n.d.). methyl 2-allyl-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-2-carboxylate. ChemSynthesis. Available at: [Link]

  • Duncan, L. F., et al. (2019). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ResearchGate. Available at: [Link]

  • Unverified. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. (n.d.). 7-Methyl-2,3-dihydrobenzofuran. PubChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of benzofuran-7-carboxylic acid. PrepChem.com. Available at: [Link]

  • Unverified. (2014). Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Some clinical drugs containing benzofuran scaffolds. ResearchGate. Available at: [Link]

  • Unverified. (2010). 2-Methyl-7-nitro-2,3-dihydro-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

analytical methods for "Methyl 2,3-dihydrobenzofuran-7-carboxylate" (HPLC, GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Method Development Guide for HPLC-UV/MS and GC-MS Analysis

Executive Summary

Methyl 2,3-dihydrobenzofuran-7-carboxylate (CAS: 133844-95-8) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of high-affinity 5-HT4 receptor agonists such as Prucalopride .[1] Its analysis is pivotal for Process Analytical Technology (PAT) during drug substance manufacturing, specifically to monitor reaction kinetics, yield, and purity.

This guide provides two orthogonal analytical workflows:

  • RP-HPLC-UV/MS: For purity profiling, degradation monitoring (hydrolysis products), and non-volatile impurity tracking.[1]

  • GC-MS: For residual solvent analysis, volatile impurity profiling, and mass-based structural confirmation.[1]

Compound Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

ParameterDataRelevance to Analysis
CAS Number 133844-95-8Unique Identifier
Formula / MW C₁₀H₁₀O₃ / 178.19 g/mol Mass spec target ion (m/z 178)
Structure Benzofuran core, methyl ester at C7UV active (aromatic); Ester is labile to high pH
Physical State Solid (MP: 57–62 °C)Requires dissolution; amenable to solid sampling
LogP ~1.8 – 2.3Moderately lipophilic; suitable for C18 retention
Solubility Soluble in MeOH, ACN, DCMCompatible with RP-HPLC and GC solvents

Method A: High-Performance Liquid Chromatography (HPLC)[1][12]

Scientific Rationale

The dihydrobenzofuran core is hydrophobic, while the ester moiety is susceptible to hydrolysis under alkaline conditions. Therefore, a Reverse Phase (C18) method using acidic mobile phases is selected to suppress ionization of potential acidic impurities (e.g., 2,3-dihydrobenzofuran-7-carboxylic acid), ensuring sharp peak shapes and preventing on-column hydrolysis.[1]

Detailed Protocol

Sample Preparation:

  • Stock Solution: Dissolve 10 mg of substance in 10 mL of Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (50:50) to reach 100 µg/mL.

  • Filtration: Filter through 0.22 µm PTFE syringe filter before injection.

Instrument Parameters:

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent
Column Temp 30 °C (Controlled to minimize retention shifts)
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV @ 254 nm (Primary), 220 nm (Secondary); MS (ESI+) optional

Gradient Program:

  • 0.0 min: 90% A / 10% B (Equilibration)

  • 2.0 min: 90% A / 10% B (Hold for polar impurities)

  • 12.0 min: 10% A / 90% B (Elute target & lipophilics)

  • 15.0 min: 10% A / 90% B (Wash)

  • 15.1 min: 90% A / 10% B (Re-equilibrate)

  • 20.0 min: End

Expected Results & Troubleshooting
  • Retention Time: Expect elution between 8–10 minutes depending on dwell volume.

  • Critical Pair: The free acid (hydrolysis product) will elute significantly earlier (approx. 3–5 min) due to higher polarity.

  • Troubleshooting: If peak tailing occurs, increase buffer strength (e.g., 10 mM Ammonium Formate pH 3.0) to mask residual silanols.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)[1][3]

Scientific Rationale

As a methyl ester with a molecular weight of 178.19, the molecule is sufficiently volatile for GC analysis without derivatization. GC-MS provides definitive structural identification via fragmentation patterns, distinguishing it from constitutional isomers (e.g., the 5-carboxylate isomer).[1]

Detailed Protocol

Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Methanol (HPLC grade).

  • Concentration: 50 µg/mL (Splitless) or 500 µg/mL (Split 1:20).

Instrument Parameters:

ParameterSetting
Column HP-5ms or DB-5ms (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250 °C
Injection Mode Split (1:[1]20) recommended for purity assays
Transfer Line 280 °C
Ion Source EI (70 eV) @ 230 °C

Temperature Program:

  • Initial: 60 °C (Hold 1 min)

  • Ramp: 20 °C/min to 280 °C

  • Final: 280 °C (Hold 3 min)

Mass Spectral Interpretation (EI Source)
  • Molecular Ion (

    
    ):  m/z 178 (Strong intensity).
    
  • Base Peak: Likely m/z 147 (Loss of methoxy group

    
    ).
    
  • Fragment 2: m/z 119 (Loss of carbonyl from acylium ion

    
    ).
    
  • Fragment 3: m/z 91 (Tropylium ion, characteristic of aromatics).

Workflow Visualization

AnalyticalWorkflow cluster_HPLC Method A: HPLC-UV (Purity/Kinetics) cluster_GC Method B: GC-MS (ID/Volatiles) Sample Raw Sample (Solid/Reaction Mix) Prep Sample Preparation Dissolve in ACN/MeOH Filter 0.22 µm Sample->Prep HPLC_Inj Injection RP-C18 Column Prep->HPLC_Inj GC_Inj Injection Split 1:20, 250°C Prep->GC_Inj HPLC_Sep Gradient Elution 0.1% Formic Acid/ACN HPLC_Inj->HPLC_Sep HPLC_Det Detection UV 254nm HPLC_Sep->HPLC_Det Result Data Analysis Purity % & Structural ID HPLC_Det->Result GC_Sep Separation HP-5ms, 60-280°C GC_Inj->GC_Sep GC_Det MS Detection EI 70eV, m/z 178 GC_Sep->GC_Det GC_Det->Result

Caption: Dual-stream analytical workflow for Methyl 2,3-dihydrobenzofuran-7-carboxylate, ensuring both purity quantification (HPLC) and structural confirmation (GC-MS).

Method Validation (ICH Q2 Guidelines)

To ensure the method is "field-proven," the following validation parameters must be executed:

  • Specificity: Inject the solvent blank, the precursor (e.g., 2,3-dihydrobenzofuran-7-carboxylic acid), and the target.[1] Ensure resolution

    
     between the target ester and its acid hydrolysis product.
    
  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    
     should be 
    
    
    
    .
  • Accuracy (Recovery): Spike the sample matrix at 80%, 100%, and 120%. Recovery range: 98.0% – 102.0%.

  • Robustness: Deliberately vary flow rate (

    
     mL/min) and Column Temp (
    
    
    
    °C). Verify that the retention time of the main peak remains stable (RSD < 2%).

Expert Insights & Troubleshooting

  • Hydrolysis Risk: Methyl esters are prone to hydrolysis. Do not use basic buffers (pH > 7.5) or store samples in protic solvents for extended periods at room temperature. If samples must be stored, use Acetonitrile at 4°C.

  • Isomer Differentiation: The 5-carboxylate isomer (CAS 588702-80-1) is a common related substance.[1] While their mass spectra are similar, their HPLC retention times differ due to changes in dipole moment. The 7-carboxylate (target) typically forms an intramolecular hydrogen bond (if the adjacent position has a donor, though here it is hindered), often eluting slightly later than the 5-isomer on C18.[1]

  • Carryover: Due to the aromatic nature, the compound may stick to the injector rotor seal. Include a needle wash step with high organic content (e.g., 90% MeOH).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11238069, Methyl 2,3-dihydrobenzofuran-7-carboxylate.[1] Retrieved from [Link]

  • Van Daele, G. H. P., et al. (2000).Use of Prucalopride intermediates. European Patent EP1073657.
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Journal of Pharmaceutical and Medical Research (2023). RP-HPLC Method for Determination of Methyl 4-hydroxy benzoate. (Analogous method reference for aromatic methyl esters). Retrieved from [Link]

Sources

Strategic Derivatization of Methyl 2,3-dihydrobenzofuran-7-carboxylate: A Guide to SAR Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

Methyl 2,3-dihydrobenzofuran-7-carboxylate (M-DHBF-7) represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for PARP-1 inhibitors (cancer therapeutics) and 5-HT receptor ligands (CNS targets).[1][2]

The structural value of this molecule lies in its bifunctional reactivity :

  • The C7-Ester Handle: A "linchpin" for generating hydrogen-bond donor/acceptor motifs essential for active site binding (e.g., interaction with Gly863/Ser904 in PARP-1).[1][2]

  • The Electron-Rich Core (C5): The dihydrobenzofuran ring is electronically activated at the C5 position, allowing for highly regioselective electrophilic aromatic substitution (SEAr) to introduce hydrophobic "wings" for potency optimization.[1][2]

This guide details the protocols for transforming M-DHBF-7 into a high-value library for biological screening, prioritizing yield, reproducibility, and regiocontrol.[1][2]

The Chemical Space: Reaction Vectors

The following diagram illustrates the strategic diversion points for derivatizing the scaffold. Note the orthogonality between the ester modification (Blue) and core functionalization (Red).[1][2]

ChemicalSpace Scaffold Methyl 2,3-dihydrobenzofuran- 7-carboxylate (Starting Material) Acid Intermediate Acid (Hydrolysis) Scaffold->Acid LiOH, THF/H2O (Quant.) Bromo 5-Bromo Derivative (Regioselective SEAr) Scaffold->Bromo Br2, AcOH Or NBS, DMF Amide 7-Carboxamide Library (Target: PARP-1 / 5-HT) Acid->Amide R-NH2, HATU (Library Gen) Suzuki Biaryl Analogs (Suzuki-Miyaura Coupling) Bromo->Suzuki Ar-B(OH)2, Pd(dppf)Cl2

Figure 1: Reaction vectors for M-DHBF-7.[1][2][3][4][5] The C7 ester allows for polar pharmacophore installation, while C5 bromination enables hydrophobic expansion.[1][2]

Module A: The "Linchpin" Protocol (C7 Amidation)

Direct aminolysis of the C7 ester is often sluggish due to steric hindrance from the adjacent furan oxygen.[2] The most robust route for library generation is Saponification followed by HATU-mediated coupling .[2]

Protocol 1: Quantitative Hydrolysis

Objective: Isolate 2,3-dihydrobenzofuran-7-carboxylic acid without decarboxylation.

ReagentEquivalentsRole
M-DHBF-71.0Substrate
LiOH

H

O
3.0Base (Mild)
THF / Water3:1 v/vSolvent System

Step-by-Step:

  • Dissolve M-DHBF-7 in THF (0.2 M concentration).

  • Add aqueous LiOH dropwise at 0°C.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hex).

  • Critical Step: Acidify carefully with 1N HCl to pH 3.0. Do not use conc. HCl to avoid opening the furan ring.[2]

  • Extract with EtOAc (

    
    ), dry over Na
    
    
    
    SO
    
    
    , and concentrate.
    • Expected Yield: >95% (White solid).[1][2]

Protocol 2: Parallel Amide Library Generation

Objective: Synthesize a 12-member library of carboxamides.

Reagents:

  • Coupling Agent: HATU (1.2 eq) – Selected to suppress racemization (if chiral amines are used) and high reactivity.[1][2]

  • Base: DIPEA (3.0 eq).[2]

  • Solvent: DMF (Anhydrous).[2]

Workflow:

  • Charge reaction vials with the Acid (from Protocol 1) (0.1 mmol).

  • Add HATU (0.12 mmol) and DIPEA (0.3 mmol) in DMF (0.5 mL). Stir for 10 mins to activate the ester.

  • Add the specific Amine (R-NH

    
    ) (1.1 eq).[2]
    
  • Stir at RT for 12 hours.

  • Purification: Dilute with DMSO and purify directly via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

Module B: Core Expansion (C5 Functionalization)

To increase potency, medicinal chemists often extend the molecule into hydrophobic pockets (e.g., the Adenine-ribose binding pocket of PARP).[1][2] The C5 position is the electronic "soft spot" for this expansion.[2]

Protocol 3: Regioselective Bromination

Scientific Rationale: The ether oxygen at position 1 is a strong ortho/para director.[2] Since position 7 is blocked by the ester, and position 2/3 are saturated, the para position (C5) is highly activated.[1][2]

ReagentConditionsRegioselectivity
Bromine (

)
AcOH, 0°C

RT
High (C5)
NBSDMF, RTModerate (Mixture C5/C4)

Step-by-Step (Preferred


 Method): 
  • Dissolve M-DHBF-7 (1.0 eq) in Glacial Acetic Acid (0.5 M).

  • Add Sodium Acetate (1.5 eq) to buffer the HBr byproduct.[2]

  • Add

    
     (1.05 eq) dropwise at 10°C.[2]
    
    • Note: Control temperature strictly.[2] Higher temps (>40°C) may lead to over-bromination.[1][2]

  • Stir for 2 hours.

  • Quench with aqueous Sodium Thiosulfate (saturated).

  • Filter the precipitate.[2] Recrystallize from Ethanol.[2]

    • Validation: 1H NMR will show the loss of the C5 proton and a singlet/doublet splitting pattern for C4/C6 protons.[2]

Biological Screening Workflow

Once the library is generated, the screening process must validate both target affinity and physicochemical properties.[2]

ScreeningFlow Library Derivatized Library (Amides & Biaryls) QC QC Check (LCMS > 95% Purity) Library->QC Primary Primary Screen (Enzymatic/Binding Assay) Target: PARP-1 or 5-HT7 QC->Primary Pass HitSelect Hit Selection (IC50 < 1 µM) Primary->HitSelect Secondary Secondary Assays (Cell Viability / Selectivity) HitSelect->Secondary ADME Early ADME (Solubility / Microsomal Stability) HitSelect->ADME Lead Lead Candidate Secondary->Lead Validated Lead ADME->Lead

Figure 2: Cascade for screening DHBF derivatives. Note the parallel processing of Cell Viability and ADME for hits.

Target Context: PARP-1 Inhibition

The 7-carboxamide moiety mimics the nicotinamide arm of NAD+.[2]

  • Assay: Colorimetric PARP Universal Assay Kit.

  • Positive Control: Olaparib or Veliparib.[2]

  • Key Interaction: The amide NH must be free (primary or secondary) to donate a Hydrogen bond to Gly863.[2] Avoid tertiary amides at C7 for this target.

Target Context: 5-HT Receptors[1][2]
  • Assay: Radioligand binding assay ([

    
    H]-LSD displacement).
    
  • Design Tip: Bulky basic amines (e.g., N-methylpiperazine) coupled to C7 often improve affinity for GPCRs by interacting with the Asp residue in the transmembrane domain.[1][2]

References

  • Gagné, J. P., et al. (2014).[1][2] Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors.[1][2][6] Journal of Medicinal Chemistry.[2][7][8]

  • Ferraris, D., et al. (2003).[1][2] Design and synthesis of poly(ADP-ribose) polymerase-1 inhibitors. 2. Biological evaluation of aza-5[H]-phenanthridin-6-ones as potent, aqueous-soluble compounds.[1][2] Journal of Medicinal Chemistry.[2][7][8]

  • Shaikh, A. K., & Varvounis, G. (2014).[1][2][4] Fluoride-induced desilylation...[1][2][4] regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans. Organic Letters.[2][4]

  • Bhaskar, K., & Yadav, J. S. (2021).[1][2][9] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry.[2][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Methyl 2,3-dihydrobenzofuran-7-carboxylate Document ID: TS-MDBF-7-001 Audience: Medicinal Chemists, Process Chemists Status: Active[1]

Executive Summary & Molecule Profile[2]

Methyl 2,3-dihydrobenzofuran-7-carboxylate is a critical bicyclic ester intermediate, frequently employed as a pharmacophore in 5-HT receptor agonists and other bioactive scaffolds.

Unlike its fully aromatic counterpart (benzofuran), the 2,3-dihydro core possesses benzylic hydrogens at the C3 position and an ether linkage at C2. This saturation makes the core susceptible to oxidative aromatization (dehydrogenation) under stress, a common impurity pathway that researchers often misidentify as "decomposition."

Key Physicochemical Properties (Reference Data)
PropertyValue / CharacteristicNotes
Molecular Formula

MW: 178.19 g/mol
Physical State Viscous Oil or Low-Melting SolidOften solidifies upon high-vac drying or cold storage.[2]
Solubility Soluble in DCM, EtOAc, MeOH, THFInsoluble in water.
Key Impurity A 2,3-Dihydrobenzofuran-7-carboxylic acidResult of hydrolysis; acidic (pKa ~4.2).
Key Impurity B Methyl benzofuran-7-carboxylateResult of oxidation (aromatization).
Stability Sensitive to strong base (hydrolysis)Sensitive to radical oxidants (aromatization).

Diagnostic Workflow (Decision Tree)

Use this logic flow to determine the optimal purification route based on your crude mixture's profile.

PurificationLogic Start Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (Hex:EtOAc 4:1) Start->CheckTLC Decision1 Is Starting Material (Acid) Present? (Low Rf) CheckTLC->Decision1 AcidWash Protocol A: Bicarbonate Wash (Removes Acid) Decision1->AcidWash Yes (Acid present) Decision2 Is the Product a Solid or Oil? Decision1->Decision2 No (Clean conversion) AcidWash->Decision2 SolidRoute Solid Decision2->SolidRoute Solid OilRoute Oil Decision2->OilRoute Oil/Gum Recryst Protocol C: Recrystallization (MeOH or Hex/EtOAc) SolidRoute->Recryst CheckOx Check for Aromatized Impurity (UV diff / NMR shift) OilRoute->CheckOx Final Pure Ester Recryst->Final Column Protocol B: Flash Chromatography (Gradient 0-20% EtOAc) Column->Final CheckOx->Column Impurities Present CheckOx->Final Clean

Figure 1: Purification logic flow. Note that "Acid Wash" refers to washing away the acidic impurity using a basic aqueous phase.

Troubleshooting Guide (FAQ)

Issue 1: "I see a persistent baseline spot on TLC that won't separate."

Diagnosis: This is likely the hydrolyzed free acid (2,3-dihydrobenzofuran-7-carboxylic acid ). Esters are prone to hydrolysis if the reaction workup involved strong bases (NaOH) or if the reaction was left too long in wet solvents. Solution:

  • Do not column yet. You will lose yield due to "streaking."

  • Dissolve the crude in Ethyl Acetate (EtOAc).

  • Wash 2x with saturated NaHCO₃ (Sodium Bicarbonate).[3] The weak base will deprotonate the carboxylic acid (making it water-soluble) without hydrolyzing the ester.

  • Re-check the organic layer by TLC.[1][4] The baseline spot should be gone.

Issue 2: "My product is turning yellow/brown on the column."

Diagnosis: Oxidative aromatization. The 2,3-dihydrobenzofuran core can oxidize to the fully aromatic benzofuran, especially on active silica gel which can act as a Lewis acid catalyst or oxidant surface. Solution:

  • Neutralize the Silica: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading. This neutralizes acidic sites on the silica.

  • Speed: Do not let the compound sit on the column. Run the chromatography rapidly using a gradient (e.g., 0%

    
     20% EtOAc).
    
Issue 3: "The NMR shows a singlet around 7.6 ppm that shouldn't be there."

Diagnosis: This is the C2-proton of the aromatized benzofuran impurity. In the desired dihydro product, you should see two triplets (or multiplets) around 3.2 ppm (C3-H) and 4.6 ppm (C2-H). Solution:

  • If the impurity is <5%, recrystallization (if solid) is best.

  • If >10%, careful column chromatography is required. The aromatic benzofuran is usually less polar (higher Rf) than the dihydrobenzofuran ester. Use a shallow gradient (e.g., 5% EtOAc isocratic hold).

Issue 4: "Yield is lower than expected after aqueous workup."

Diagnosis: The ester might be slightly water-soluble or forming an emulsion. Solution:

  • Salting Out: Saturate the aqueous layer with NaCl (brine) during extraction. This forces organic molecules out of the water phase.

  • Back-Extraction: Re-extract the aqueous washings 2x with DCM (Dichloromethane). DCM is often better than EtOAc for solubilizing slightly polar esters.

Detailed Protocols

Protocol A: Optimized Aqueous Workup (The "Self-Validating" Step)

Use this to remove unreacted acid and phenolic impurities before chromatography.

  • Quench: Dilute reaction mixture with EtOAc (10 mL per mmol substrate).

  • Acid Removal (Critical): Wash the organic layer twice with saturated aqueous NaHCO₃ .

    • Validation: Acidify a small aliquot of the aqueous wash with HCl.[2] If a precipitate forms, you successfully removed the unreacted acid.

  • Phenol Removal: If the starting material was a phenol, wash once with 0.5 M NaOH (cold, rapid wash).

    • Warning: Keep contact time <2 mins to prevent ester hydrolysis.

  • Drying: Wash with Brine, dry over anhydrous Na₂SO₄ (Sodium Sulfate), and filter.[3]

  • Concentration: Evaporate solvent under reduced pressure at <40°C.

Protocol B: Flash Column Chromatography

Standard method for oil/gum products.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

  • Loading: Dissolve crude in minimum DCM or Toluene.

CV (Column Volumes)% EtOAcPurpose
0 - 20%Elute non-polar hydrocarbons/aromatized byproducts.
2 - 50%

10%
Linear gradient to move the ester.
5 - 1010%

20%
Elution of Methyl 2,3-dihydrobenzofuran-7-carboxylate .
10+50%Flush out polar impurities (free acids/phenols).
Protocol C: Crystallization (For High Purity)

If the product solidifies or is a high-melting derivative (e.g., chlorinated).

  • Dissolve crude solid in minimum hot Methanol (MeOH) or Isopropanol (IPA) .

  • Allow to cool slowly to room temperature.

  • If no crystals form, add Hexane dropwise until slight turbidity appears, then refrigerate (4°C).

  • Filter crystals and wash with cold Hexane.

References & Grounding

  • Synthesis of Benzofuran Derivatives:

    • Context: General methods for synthesizing and purifying benzofuran-7-carboxylic acid derivatives, highlighting the solubility profiles and stability of the dihydro-core.

    • Source: (Demonstrates the solid nature and stability of substituted analogs).

  • Oxidative Aromatization Risks:

    • Context: Technical disclosure on the dehydrogenation of dihydrobenzofurans to benzofurans, a key impurity pathway.

    • Source:

  • Esterification and Workup Protocols:

    • Context: Standard protocols for methyl ester purification and the use of bicarbonate washes to remove carboxylic acid precursors.

    • Source: (Provides comparative physical data for the aromatic isomer).

  • Specific Isomer Data:

    • Context: Identification of the specific 7-carboxylate isomer and its use as a pharmaceutical intermediate.

    • Source: (Proxy for melting point/solubility behavior of the core scaffold).

Sources

Technical Support Center: Optimization of Reaction Conditions for Methyl 2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2,3-dihydrobenzofuran-7-carboxylate is a crucial heterocyclic scaffold in medicinal chemistry and organic synthesis. It serves as a key building block for various pharmaceutical compounds, leveraging its structure for the design of molecules targeting specific biological pathways.[1][2] However, its synthesis, particularly the optimization of the core cyclization step, presents common challenges for researchers, including low yields, competing side reactions, and purification difficulties.

This technical support guide provides a structured, in-depth approach to troubleshooting and optimizing the synthesis of Methyl 2,3-dihydrobenzofuran-7-carboxylate. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Core Synthesis Pathway: A Common Approach

A prevalent and reliable method for constructing the 2,3-dihydrobenzofuran ring system involves an intramolecular cyclization. A common strategy is the Palladium-catalyzed intramolecular O-arylation (a type of Buchwald-Hartwig or Heck-type coupling) of a suitably substituted phenol. This approach offers high functional group tolerance and generally proceeds under mild conditions.[3]

The generalized workflow is as follows:

  • O-Alkylation: Start with a commercially available salicylate, such as Methyl 2,4-dihydroxybenzoate, and selectively alkylate the 2-hydroxyl group with an ethylene-based electrophile (e.g., 2-bromoethanol or ethylene carbonate) to introduce the side chain required for cyclization.

  • Activation: Convert the remaining phenolic hydroxyl group into a more reactive species for the C-O coupling, if necessary. Often, the phenol itself is used directly.

  • Intramolecular Cyclization: Employ a Palladium catalyst with an appropriate ligand and base to facilitate the intramolecular C-O bond formation, closing the five-membered dihydrofuran ring.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization A Methyl 2,4-dihydroxybenzoate C Methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate A->C K2CO3, Acetone, Reflux B 2-Bromoethanol B->C D Methyl 2-hydroxy-4-(2-hydroxyethoxy)benzoate E Methyl 2,3-dihydrobenzofuran-7-carboxylate D->E Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., SPhos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene)

Caption: General workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, focusing on the critical intramolecular cyclization step.

Q1: My cyclization reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix this?

A1: This is a common problem often related to the activity of the catalytic system or suboptimal reaction parameters.

  • Cause 1: Inactive Catalyst or Base

    • Expertise & Experience: Palladium-catalyzed cross-coupling reactions are highly sensitive to impurities. The active Pd(0) species can be oxidized and deactivated by atmospheric oxygen. Similarly, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) must be anhydrous, as water can hydrolyze the catalyst's phosphine ligands and poison the catalytic cycle.

    • Troubleshooting Protocol:

      • Reagent Purity: Use high-purity palladium precursors and ligands from a reliable source. Bases should be finely powdered and dried under high vacuum at >100 °C for several hours before use.

      • Solvent Degassing: Solvents like toluene or dioxane must be thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by three freeze-pump-thaw cycles.

      • Inert Atmosphere: Assemble the reaction under a strict inert atmosphere using Schlenk line techniques or a glovebox. Ensure all glassware is oven or flame-dried immediately before use.[4]

  • Cause 2: Suboptimal Temperature and Reaction Time

    • Expertise & Experience: Every catalytic cycle has an activation energy barrier. Insufficient thermal energy can lead to a stalled reaction. Conversely, excessively high temperatures can cause catalyst decomposition or promote side reactions.[5]

    • Troubleshooting Protocol:

      • Temperature Screening: If the standard literature temperature (e.g., 80-110 °C for toluene) is ineffective, perform a systematic temperature screen on a small scale. Monitor the reaction at intervals (e.g., 2, 6, 12, and 24 hours) by TLC or LC-MS.

      • Data-Driven Optimization: A longer reaction time at a slightly lower temperature may yield a cleaner product profile than a shorter time at a higher, decomposition-prone temperature.[6]

ParameterCondition 1 (Baseline)Condition 2 (Increased Temp)Condition 3 (Extended Time)
Temperature 100 °C120 °C100 °C
Time 12 h12 h24 h
Expected Outcome Low ConversionPotential for higher conversion but also byproduct formationPotential for clean, complete conversion
Caption: Table for systematic temperature and time optimization.
Q2: The starting material is consumed, but my yield is low due to multiple side products. What is going wrong?

A2: The formation of side products indicates that alternative reaction pathways are competing with the desired intramolecular cyclization.

  • Cause 1: Intermolecular Dimerization/Oligomerization

    • Expertise & Experience: The desired intramolecular reaction is a first-order process, while the competing intermolecular reaction is a second-order process. At high concentrations, molecules are more likely to react with each other than to cyclize internally.

    • Troubleshooting Protocol:

      • High-Dilution Conditions: Significantly lower the concentration of the substrate (e.g., from 0.1 M to 0.01 M). This thermodynamically favors the intramolecular pathway.

      • Slow Addition: If high dilution is impractical for scaling up, use a syringe pump to add the substrate solution slowly over several hours to a heated solution of the catalyst and base. This maintains a low instantaneous concentration of the substrate, mimicking high-dilution conditions.

G cluster_0 High Concentration cluster_1 Low Concentration (High Dilution) A Substrate A C Dimer (A-B) (Favored) A->C B Substrate B B->C D Substrate A E Cyclized Product (Favored) D->E Intramolecular Reaction

Caption: Concentration effect on reaction pathway.
  • Cause 2: Side Reactions of the Starting Material or Product

    • Expertise & Experience: The starting material or the product may be unstable under the reaction conditions. For instance, a strong base could potentially deprotonate other sites, leading to undesired reactions. The product itself might degrade over extended heating.[4]

    • Troubleshooting Protocol:

      • Base Screening: The choice of base is critical. If a strong base like K₃PO₄ is causing issues, switch to a milder, non-nucleophilic base such as Cs₂CO₃ or K₂CO₃.

      • Reaction Monitoring: Monitor the reaction closely. Once the product concentration peaks (as determined by TLC/LC-MS), quench the reaction immediately to prevent subsequent degradation.[7]

BaseStrengthCommon IssuesRecommendation
K₃PO₄ StrongCan promote elimination or other side reactions.Use for less sensitive substrates.
Cs₂CO₃ Medium-StrongGenerally well-tolerated, good solubility.Recommended starting point.
K₂CO₃ MildMay result in slower reaction rates.Try if other bases cause decomposition.
Caption: Comparison of common bases for C-O coupling.
Q3: I'm struggling with the purification of Methyl 2,3-dihydrobenzofuran-7-carboxylate. What is a reliable purification strategy?

A3: A systematic approach combining an effective workup with optimized chromatography is essential for isolating the product with high purity.

  • Step 1: Optimized Aqueous Workup

    • Expertise & Experience: The crude reaction mixture contains the product, residual base, palladium salts, and ligand byproducts. A proper workup is the first line of defense against a difficult purification.

    • Troubleshooting Protocol:

      • After cooling the reaction, dilute it with a suitable organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer sequentially with water to remove the bulk of the inorganic base, then with a mild acidic solution (e.g., 1M HCl or saturated NH₄Cl) to remove any remaining basic residues, and finally with brine to remove excess water.[8]

      • If palladium black (colloidal Pd(0)) has formed, filter the crude mixture through a pad of Celite® before the aqueous workup. This prevents the palladium from interfering with chromatography.

  • Step 2: Flash Column Chromatography

    • Expertise & Experience: The polarity of the target compound is key to selecting the right mobile phase for chromatography. The ester group makes it moderately polar.

    • Troubleshooting Protocol:

      • TLC Analysis: First, determine the optimal eluent system using TLC. A good system will give your product an Rf value of ~0.3. A common starting point for this type of compound is a mixture of hexane and ethyl acetate.[9]

      • Gradient Elution: Start the column with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar impurities first. Gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to cleanly elute your product.

      • Visualization: The benzofuran ring is UV active, making it easy to track on TLC plates with a UV lamp (254 nm).

G A Crude Reaction Mixture B Filter through Celite® A->B If Pd black present C Aqueous Workup (H2O, 1M HCl, Brine) A->C Directly if clear B->C D Dry over Na2SO4 / MgSO4 C->D E Concentrate in vacuo D->E F Purify via Flash Chromatography E->F G Pure Product F->G

Caption: Systematic purification workflow.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Retrieved from [Link]

  • da Silva, G. G., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. J. Braz. Chem. Soc. Retrieved from [Link]

  • Google Patents. (2013). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
  • MySkinRecipes. (n.d.). Methyl 2,3-dihydrobenzofuran-7-carboxylate. Retrieved from [Link]

  • Iram, M., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Retrieved from [Link]

  • Rostami, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Retrieved from [Link]

  • Google Patents. (2006). US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives.
  • Organic Syntheses. (2019). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • Cacchi, S., et al. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES. Retrieved from [Link]

  • ResearchGate. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Retrieved from [Link]

  • RSC Advances. (2017). Total synthesis of natural products containing benzofuran rings. Retrieved from [Link]

Sources

preventing byproduct formation in dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Dihydrobenzofuran Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the dihydrobenzofuran scaffold. Dihydrobenzofurans are privileged structures in numerous natural products and pharmaceuticals, but their synthesis is often plagued by competing reaction pathways that lead to undesired byproducts.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimized workflows. Our goal is to empower you to diagnose issues in your reactions, understand the chemical principles causing them, and implement effective strategies to maximize the yield and purity of your target molecules.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts I should expect in dihydrobenzofuran synthesis?

A1: Byproduct formation is highly dependent on the synthetic route (e.g., transition-metal catalysis, acid-catalyzed cyclization, oxidative methods). However, several common classes of impurities emerge:

  • Benzofurans: Over-oxidation or elimination from an intermediate can lead to the fully aromatized benzofuran core instead of the desired dihydrobenzofuran.

  • O-Alkylated, Non-Cyclized Intermediates: In routes starting from a phenol and an alkyl halide (or equivalent), simple intermolecular ether formation can compete with the desired intramolecular C-alkylation or cyclization step.[1][2]

  • Rearranged Products: Acid-mediated conditions can sometimes promote rearrangements, such as the Meyer-Schuster rearrangement in propargylic alcohol precursors, leading to ene-ketones instead of the cyclized product.[3]

  • Polymeric Materials: Highly reactive intermediates, such as quinone methides or radicals, can polymerize if not efficiently trapped in the desired intramolecular reaction.[4][5]

  • Alkene Isomers and Oxidation Products: In methods using alkenyl phenols, side reactions can include isomerization of the double bond or direct oxidation of the alkene, preventing cyclization.[6]

Q2: How does the choice of metal catalyst (Pd, Cu, Rh, Fe) influence selectivity and byproduct formation?

A2: The metal catalyst is pivotal in directing the reaction pathway and is often the first variable to optimize.

  • Palladium (Pd): Widely used for intramolecular Heck and C-H activation reactions.[7] Byproduct formation can arise from β-hydride elimination from the wrong intermediate or incomplete reductive elimination. Ligand choice is critical for controlling regioselectivity and enantioselectivity.[7]

  • Copper (Cu): Often employed in Chan-Lam type couplings for C-O bond formation and in oxidative cyclizations.[7][8] A common issue is competing intermolecular coupling, which can be mitigated by running the reaction at high dilution to favor the intramolecular pathway.

  • Rhodium (Rh): Known for catalyzing C-H activation and [3+2] annulation reactions.[4][7] Careful selection of the directing group on the substrate is essential to prevent activation of the wrong C-H bond, which would lead to constitutional isomers.

  • Iron (Fe): An economical and less toxic option often used in radical-based cross-coupling and cyclization reactions.[9] A key challenge is controlling the radical pathway to prevent undesired side reactions like hydrogen atom abstraction from the solvent or dimerization of radical intermediates.

Q3: My reaction involves an enolate. How do I control C- vs. O-alkylation to favor cyclization?

A3: The competition between C- and O-alkylation of an enolate is a classic challenge in organic synthesis and is governed by Hard and Soft Acid-Base (HSAB) theory.[10] To favor C-alkylation, which is typically required for forming the dihydrofuran ring's C-C bond:

  • Use "Softer" Electrophiles: Alkyl iodides are softer than bromides or chlorides and preferentially react at the softer carbon nucleophile of the enolate.[10]

  • Employ Protic Solvents: Polar, protic solvents can hydrogen-bond with the oxygen atom of the enolate, sterically shielding it and making the carbon atom more accessible for alkylation.[1]

  • Select the Right Counter-ion: Larger, less coordinating cations like potassium (K+) can favor O-alkylation, while smaller, more coordinating cations like lithium (Li+) often favor C-alkylation by chelating the oxygen atom.[1]

  • Kinetic vs. Thermodynamic Control: O-alkylation is often the kinetically favored product (faster reaction at the more electronegative atom), while C-alkylation is often the thermodynamically more stable product.[2] Running the reaction at lower temperatures for longer times may favor the C-alkylated product.

Section 2: Troubleshooting Guide

This section addresses specific experimental observations and provides a logical framework for resolving them.

Problem Observed Probable Cause(s) Recommended Solutions & Scientific Rationale
1. Low Yield; Predominant Starting Material Recovery 1. Insufficient Catalyst Activity2. Reaction Temperature Too Low3. Ineffective Base or OxidantSolutions: 1a. Catalyst Screening: If using a transition metal, screen different ligands or oxidation states (e.g., Pd(0) vs. Pd(II)). The ligand directly influences the electronics and sterics of the catalytic center.[7]1b. Check Oxidant/Base Quality: Oxidants like Ag₂O and bases like Cs₂CO₃ can degrade over time.[11][12] Use freshly opened or properly stored reagents.2. Incremental Temperature Increase: Increase the reaction temperature in 10-20 °C increments. Monitor by TLC/LCMS to find the threshold for reactivity without promoting decomposition.3. Base/Acid Strength: If your reaction requires deprotonation (e.g., of a phenol), ensure the base is strong enough (pKa of base > pKa of substrate). For acid-catalyzed cyclizations, screen both Lewis and Brønsted acids.[3][5]
2. Significant Formation of Aromatized Benzofuran 1. Over-oxidation of the Dihydrobenzofuran Product2. Elimination from a Reaction IntermediateSolutions: 1. Reduce Oxidant Stoichiometry: If using an external oxidant (e.g., CuCl₂, DDQ), reduce its amount to 1.0-1.1 equivalents. An excess can drive the subsequent oxidation of the desired product.2. Lower Reaction Temperature: Aromatization often has a higher activation energy than the initial cyclization. Lowering the temperature can disfavor this subsequent step.3. Change the Solvent: In some cases, the solvent can participate in the elimination pathway. Switching to a more inert, aprotic solvent like dioxane or toluene may help.4. Modify the Substrate: Introduce a substituent at the C2 or C3 position that cannot be easily eliminated (e.g., a quaternary carbon center).
3. Formation of Polymeric Byproducts 1. Uncontrolled Radical Chain Reaction2. Instability of a Key Intermediate (e.g., o-quinone methide)Solutions: 1. Add a Radical Inhibitor: For reactions suspected to have radical side-processes, adding a small amount of an inhibitor like BHT or TEMPO can suppress polymerization without killing the desired reaction.[11]2. Run at High Dilution: Favor intramolecular cyclization over intermolecular polymerization by slowly adding the substrate to the reaction mixture (Syringe Pump Addition) at a low overall concentration (e.g., <0.01 M).3. Use a Trapping Agent: Ensure the cyclization partner is present in sufficient concentration to trap the reactive intermediate as it forms.
4. Isomer Formation (Regio- or Stereo-isomers) 1. Poor Regiocontrol in C-H Activation or Heck Reaction2. Lack of Stereocontrol in Cyclization StepSolutions: 1a. Install a Stronger Directing Group: For C-H activation, a well-chosen directing group (e.g., acetamide) is crucial for ensuring the reaction occurs at the correct position.[4]1b. Optimize Ligands: In palladium catalysis, bulky, electron-rich phosphine ligands can significantly influence the regioselectivity of migratory insertion and reductive elimination steps.[7]2. Use Chiral Catalysts/Ligands: For enantioselective synthesis, employ a chiral ligand (e.g., BOX, SPDO) to create a chiral environment around the metal center, which will favor the formation of one enantiomer over the other.[7][13]

Section 3: Optimized Protocol Example: Pd-Catalyzed Intramolecular Oxidative C-H Cyclization

This protocol is a robust method for synthesizing 2,2-disubstituted dihydrobenzofurans from homo-benzylic alcohols. The key is the direct functionalization of an unactivated C(sp²)-H bond.

Reaction: (Self-generated image for illustrative purposes)

Materials:

  • Substrate (homo-benzylic alcohol): 1.0 equiv

  • Catalyst: Pd(OAc)₂: 10 mol%

  • Oxidant: Benzoquinone (BQ): 2.0 equiv

  • Solvent: Acetic Acid (AcOH)

  • Inert Atmosphere: Nitrogen or Argon

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the homo-benzylic alcohol substrate (e.g., 0.5 mmol, 1.0 equiv).

  • Reagent Addition: Add Pd(OAc)₂ (0.05 mmol, 0.1 equiv) and benzoquinone (1.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous acetic acid (e.g., 5 mL for a 0.1 M solution) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100-120 °C. Stir vigorously.

    • Scientist's Note: The reaction mixture will typically turn dark brown or black. This is normal.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black. c. Wash the filtrate sequentially with saturated aqueous NaHCO₃ (to neutralize the acetic acid), water, and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired dihydrobenzofuran product.

Section 4: Visualized Mechanistic & Troubleshooting Pathways

Understanding the underlying mechanisms is critical for effective troubleshooting. The following diagrams illustrate key decision-making processes and reaction pathways.

Byproduct_Pathways cluster_start Starting Materials cluster_product Desired Outcome cluster_byproducts Common Byproduct Pathways Start Phenol + Alkene Substrate Catalyst Catalyst + Oxidant Start->Catalyst Reaction Conditions Product Dihydrobenzofuran (Intramolecular Cyclization) Byproduct1 Benzofuran (Over-oxidation/ Elimination) Byproduct2 Polymerization (Uncontrolled Radical/ Cationic Process) Byproduct3 Starting Material Decomposition Catalyst->Byproduct3 Harsh Conditions Intermediate Reactive Intermediate (e.g., Phenoxonium Ion) Catalyst->Intermediate Intermediate->Product Successful Trapping Intermediate->Byproduct1 High Temp/ Excess Oxidant Intermediate->Byproduct2 High Conc.

Caption: General reaction landscape for dihydrobenzofuran synthesis.

C_vs_O_Alkylation cluster_solutions Troubleshooting Strategy cluster_rationale Scientific Rationale (HSAB) Start Problem: Low Yield of Cyclized Product, O-Alkylated Byproduct Observed Solvent Change Solvent From Aprotic (THF, DMF) to Protic (t-BuOH) Start->Solvent Electrophile Change Electrophile From R-OTs or R-Br to R-I Start->Electrophile Cation Change Counter-ion From K+ or Na+ to Li+ Start->Cation Temp Lower Reaction Temperature Start->Temp Solvent_R Protic solvent shields 'hard' Oxygen via H-bonding, favoring reaction at 'soft' Carbon. Solvent->Solvent_R Electrophile_R Iodide is a 'softer' electrophile, preferentially reacting with the soft Carbon center. Electrophile->Electrophile_R Cation_R Li+ coordinates more tightly to Oxygen, reducing its nucleophilicity. Cation->Cation_R Temp_R Favors the more stable thermodynamic C-alkylated product. Temp->Temp_R

Caption: Troubleshooting logic for C- vs. O-alkylation competition.

Section 5: References

  • A. Singh, A. K. Singh, V. K. Singh, Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, (2023). [Link]

  • M. C. Bianco, G. D. Monache, Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, (2020). [Link]

  • Organic Chemistry Portal, Synthesis of 2,3-Dihydrobenzofurans. organic-chemistry.org. [Link]

  • A. M. Beauchemin, et al., Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Tetrahedron Letters, (2016). [Link]

  • S. Mushtaq, et al., Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, (2024). [Link]

  • T. Horie, et al., Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. ResearchGate, (2009). [Link]

  • M. P. Helgren, et al., Synthesis of substituted dihydrobenzofurans via tandem S(N)Ar/5-exo-trig cyclization. Organic Letters, (2015). [Link]

  • H. Yue, et al., Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate, (2022). [Link]

  • A. L. Braga, et al., Green Approach for the Synthesis of Chalcogenyl- 2,3-dihydrobenzofuran Derivatives Through Allyl-phenols/ Naphthols and Their Potential as MAO-B Inhibitors. ResearchGate, (2024). [Link]

  • D. A. Sandham, et al., Asymmetric synthesis of dihydrobenzofuran derivatives. Google Patents, (2006).

  • A. L. Braga, et al., Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. MDPI, (2023). [Link]

  • X. Liu, et al., Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI, (2024). [Link]

  • C. M. P. Pereira, et al., Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, (2020). [Link]

  • Organic Chemistry Portal, Synthesis of 1,3-Dihydro-2-benzofurans. organic-chemistry.org. [Link]

  • X. Li, et al., Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols. ResearchGate, (2014). [Link]

  • M. Ratushnyy, Stereoselective Synthesis of Tri-Substituted Benzodihydrofurans and Dihydrobenzoxanthone Natural Products By C–H Insertion of. eScholarship, (2017). [Link]

  • C. M. P. Pereira, et al., Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. J. Braz. Chem. Soc., (2020). [Link]

  • ChemInform Abstract: Strategies for the Synthesis of 2,3-Dihydrobenzofurans. ResearchGate, (2012). [Link]

  • M. R. Tracey, et al., Cationic Cascade Strategy for the Synthesis of Dihydrobenzofuran and Isochromane Scaffolds. Organic Letters, (2022). [Link]

  • K. Kim, et al., Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G. Organic Chemistry Frontiers, (2015). [Link]

  • D. Craig, Organic Synthesis Lecture 3. Imperial College London, (2004). [Link]

  • Y. Liu, et al., Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. MDPI, (2024). [Link]

  • M. M. Aghajani, et al., Total synthesis of natural products containing benzofuran rings. RSC Advances, (2017). [Link]

  • Chemistry of Enolates - C vs O Alkylation. PharmaXChange.info, (2011). [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Reddit, (2011). [Link]

Sources

Validation & Comparative

Biological Activity of Methyl 2,3-dihydrobenzofuran-7-carboxylate Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity, structure-activity relationships (SAR), and experimental evaluation of analogs derived from Methyl 2,3-dihydrobenzofuran-7-carboxylate .

Executive Summary & Scaffold Analysis

Methyl 2,3-dihydrobenzofuran-7-carboxylate represents a privileged scaffold in medicinal chemistry. While the methyl ester itself primarily serves as a synthetic intermediate, its pharmacophore—the 2,3-dihydrobenzofuran (DHBF) core substituted at the 7-position —is a critical determinant in designing inhibitors for DNA repair enzymes (specifically PARP-1) and anti-inflammatory agents.

Unlike the planar benzofuran counterparts, the 2,3-dihydro analogs possess a non-planar, puckered dihydrofuran ring. This conformational flexibility allows for unique binding modes in enzyme active sites, particularly in the nicotinamide-binding pocket of Poly(ADP-ribose) polymerase-1 (PARP-1).

Core Pharmacophore Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from key pharmacological studies.

SAR_Analysis Core Methyl 2,3-dihydrobenzofuran- 7-carboxylate Scaffold Pos7 Position 7 (Ester/Amide) Core->Pos7 Pos2 Position 2 (Substitution) Core->Pos2 Pos4 Position 4 (Amino Group) Core->Pos4 Effect7 Critical for H-bonding (Mimics Nicotinamide) Pos7->Effect7 Mechanism Effect2 Bulky Benzylidene groups increase potency (30-fold) Pos2->Effect2 Optimization Effect4 Enhances PARP-1 Inhibition (2-fold increase) Pos4->Effect4 Optimization

Caption: SAR analysis of the dihydrobenzofuran-7-carboxylate scaffold highlighting critical substitution sites for biological activity.

Comparative Biological Performance

The primary therapeutic utility of these analogs lies in PARP-1 inhibition (oncology) and Anti-inflammatory activity .

A. PARP-1 Inhibition (Oncology)

The 7-carboxylate moiety is frequently converted to a 7-carboxamide to mimic the nicotinamide structure required for binding to the PARP-1 active site.

Table 1: Comparative Inhibitory Potency (IC₅₀) of Dihydrobenzofuran Analogs vs. Standards

Compound IDStructural ModificationTargetIC₅₀ (µM)Relative Potency
Compound 3 Unsubstituted 7-carboxamide corePARP-19.45Baseline
Compound 28 4-amino-2-methyl-7-carboxamidePARP-14.652x vs Core
Compound 58 2-(3',4'-dihydroxybenzylidene)-3-onePARP-10.531 18x vs Core
Compound 71 Heterocycle-fused benzylidenePARP-10.445High
Olaparib Clinical Standard (Phthalazinone)PARP-1~0.005Reference

Data Source: Synthesized from comparative analysis of DHBF derivatives [1].

Key Insight: While the parent methyl ester is inactive, the conversion to the carboxamide (Compound 3) establishes activity. Introduction of a 3',4'-dihydroxybenzylidene group at the C2 position (Compound 58) drastically improves potency by extending the molecule into the hydrophobic pocket of the enzyme.

B. Anti-Inflammatory Activity

Analogs retaining the ester or modified to amides have shown efficacy in inhibiting Nitric Oxide (NO) production in LPS-stimulated macrophages.[1]

Table 2: Anti-Inflammatory Activity (NO Inhibition) [1]

CompoundScaffold TypeCell LineIC₅₀ (µM)Comparison to Celecoxib
Analog 1 Benzofuran-2-carboxylateRAW 264.717.3Superior (vs 32.[1]1)
Analog 4 Aza-benzofuranRAW 264.716.5Superior (vs 32.[1]1)
Celecoxib Standard NSAIDRAW 264.732.1Reference

Data Source: Evaluation of benzofuran derivatives from Penicillium crustosum [2].[1]

Mechanism of Action: Synthetic Lethality

The most promising application of DHBF-7-carboxylate analogs is in the treatment of BRCA-deficient cancers via synthetic lethality .

Pathway Visualization

The following diagram details how these analogs induce cell death specifically in cancer cells with defective homologous recombination (HR) repair.

MOA_Pathway SSB Single Strand DNA Break (SSB) PARP1 PARP-1 Enzyme SSB->PARP1 Recruits Inhibitor DHBF-7-Carboxamide Analog (Inhibitor) PARP1->Inhibitor Blocked by Trapping PARP-DNA Trapping Inhibitor->Trapping Induces Collapse Replication Fork Collapse Trapping->Collapse DSB Double Strand Break (DSB) Collapse->DSB HR_Repair Homologous Recombination (HR) DSB->HR_Repair Pathway A NHEJ NHEJ (Error Prone) DSB->NHEJ Pathway B NormalCell Normal Cell (BRCA WT) Repair Successful HR_Repair->NormalCell Survival CancerCell Cancer Cell (BRCA Mut) Repair Failed NHEJ->CancerCell Lethal in BRCA- Apoptosis Genomic Instability & Apoptosis CancerCell->Apoptosis

Caption: Mechanism of synthetic lethality induced by DHBF analogs in BRCA-deficient cancer cells.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized based on the cited literature.

Protocol A: PARP-1 Enzymatic Inhibition Assay

Objective: Determine the IC₅₀ of DHBF analogs against purified PARP-1.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, 1 mM DTT, 10% Glycerol.

    • Substrate: Biotinylated NAD+ (25 µM final concentration).

    • DNA: Activated calf thymus DNA (10 µg/mL).

  • Plate Setup:

    • Use 96-well histone-coated flashplates (streptavidin-coated).

    • Add 20 µL of enzyme (PARP-1, 0.5 units/well) in assay buffer.

  • Compound Addition:

    • Dissolve Methyl 2,3-dihydrobenzofuran-7-carboxylate analogs in DMSO.

    • Add 10 µL of compound at varying concentrations (0.01 µM to 100 µM). Incubate for 15 mins at RT.

  • Reaction Initiation:

    • Add 20 µL of Substrate Mix (Biotin-NAD+ and DNA).

    • Incubate for 1 hour at room temperature.

  • Termination & Detection:

    • Stop reaction with 50 µL of 50 mM EDTA.

    • Wash wells 3x with PBS-T.

    • Add Streptavidin-HRP conjugate (1:2000) and incubate for 30 mins.

    • Add chemiluminescent substrate and read luminescence on a microplate reader.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Protocol B: Synthesis of the 7-Carboxamide Intermediate

Objective: Convert the methyl ester to the active carboxamide scaffold.

  • Hydrolysis: Dissolve Methyl 2,3-dihydrobenzofuran-7-carboxylate (1 eq) in MeOH/Water (3:1). Add LiOH (2 eq). Stir at RT for 4h. Acidify with 1N HCl to precipitate the carboxylic acid.

  • Activation: Dissolve the acid in dry THF. Add Ethyl chloroformate (1.1 eq) and Triethylamine (1.2 eq) at 0°C to form the mixed anhydride.

  • Amidation: Bubble ammonia gas or add ammonium hydroxide to the reaction mixture. Stir for 2h at RT.

  • Purification: Concentrate and recrystallize from Ethanol to yield the 2,3-dihydrobenzofuran-7-carboxamide.

References

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum. Source: MDPI (Marine Drugs). URL:[Link]

  • Anticancer Potential of Halogen Derivatives of Methyl Benzofuran-3-Carboxylate. Source: National Institutes of Health (PMC). URL:[Link]

Sources

cost-benefit analysis of different synthetic pathways to "Methyl 2,3-dihydrobenzofuran-7-carboxylate"

[1][2][3][4]

Executive Summary

The synthesis of Methyl 2,3-dihydrobenzofuran-7-carboxylate presents a classic process chemistry dilemma: the choice between a short, atom-economical route plagued by regioselectivity issues (Annulation) versus a longer, robust pathway requiring high-energy steps (Claisen Rearrangement).[1]

For pharmaceutical scale-up , the Claisen Rearrangement Strategy (Route A) remains the "Gold Standard" due to its predictable impurity profile and low raw material costs, despite the engineering controls required for high-temperature steps.[1] The Direct Annulation (Route B) is deceptively simple but is often disqualified by the formation of the 1,4-benzodioxane impurity, which is difficult to purge.[1]

MetricRoute A: Claisen RearrangementRoute B: Direct AnnulationRoute C: Furan Reduction
Step Count 3-4 Steps1 Step2-3 Steps
Raw Material Cost Low (Methyl Salicylate)Medium (2,3-DHB)High (Benzofuran precursors)
Impurity Profile Clean (Linear isomers)Dirty (Dioxane byproduct)Very Clean
Scalability High (Continuous Flow rec.)Low (Purification bottleneck)Medium (Hydrogenation safety)
Rec.[1] Application Multi-kg / Ton Scale Early Discovery (mg) GMP Standards / High Purity

Detailed Pathway Analysis

Route A: The Claisen Rearrangement Strategy (Recommended)

Mechanism:



1

This route leverages the cheap availability of Methyl Salicylate .[1] The critical step is the thermal rearrangement, which installs the carbon chain specifically at the ortho position (C3), setting up the scaffold for cyclization.[1]

The Workflow
  • Allylation: Methyl salicylate is reacted with allyl bromide.[1]

  • Claisen Rearrangement: The allyl ether is heated (>190°C), migrating the allyl group to position 3.[1]

  • Cyclization: The resulting o-allyl phenol is cyclized.[1] For the dihydro target, a hydrobromic acid (HBr) mediated cyclization or a hydroboration-oxidation sequence is used.[1]

ClaisenRouteFig 1. The Claisen Rearrangement Pathway: High fidelity regiocontrol via sigmatropic shift.StartMethyl Salicylate(Cheap, Bulk)AllylO-Allyl IntermediateStart->AllylAllyl BromideK2CO3, AcetoneRearranged3-Allyl-2-hydroxybenzoate(C-Allyl)Allyl->Rearranged200°C, Neat[3,3]-SigmatropicCyclizedMethyl 2,3-dihydrobenzofuran-7-carboxylateRearranged->CyclizedHBr/AcOHor1. BH3, 2. Mitsunobu

[1][2][3][4][5]

Experimental Protocol (Validated)

Note: This protocol assumes a 100g scale.

  • Allylation:

    • To a flask containing Methyl Salicylate (1.0 eq) and K2CO3 (1.5 eq) in Acetone (5 vol), add Allyl Bromide (1.2 eq) dropwise.

    • Reflux for 4-6 hours.[1] Filter salts, concentrate to oil.[1] Yield: >95%.

  • Rearrangement (Critical Step):

    • Heat the neat oil to 195-205°C under N2 atmosphere.

    • Safety: Exothermic reaction.[1] Monitor internal temperature closely.[1]

    • Hold for 4-6 hours. Cool to RT. Vacuum distill if necessary to remove non-rearranged material.[1]

  • Cyclization (HBr Method):

    • Dissolve the rearranged phenol in Acetic Acid (5 vol).

    • Add 33% HBr in AcOH (2.0 eq).[1] Heat to 80°C for 4 hours.

    • Mechanism:[6][7][8] Markovnikov addition of HBr followed by intramolecular nucleophilic displacement of bromide by the phenol oxygen.[1]

    • Workup: Quench into ice water. Extract with EtOAc.[1] Wash with NaHCO3.[1][2] Crystallize from MeOH/Water.[1]

Pros:

  • Regiocontrol: The Claisen rearrangement forces the carbon chain to C3, making 1,4-dioxane formation impossible.[1]

  • Cost: Uses commodity chemicals.[1]

Cons:

  • Energy: Requires high temperatures (200°C).[1]

  • Safety: Thermal rearrangement can be hazardous on >100kg scale without flow reactors.[1]

Route B: The Direct Annulation Strategy (The "Trap")

Mechanism: Double alkylation of catechol derivative with 1,2-dihaloethane.[1]

This looks attractive on paper: 1 step from Methyl 2,3-dihydroxybenzoate .[1] However, it suffers from a fatal competition between forming a 5-membered ring (Dihydrobenzofuran) and a 6-membered ring (Benzodioxane).[1]

AnnulationFig 2. The Annulation Dilemma: Catechols prefer forming 6-membered dioxanes over 5-membered furans.cluster_productsRegioselectivity CompetitionStartMethyl 2,3-dihydroxybenzoateReagent+ 1,2-Dibromoethane(Base, DMF)Start->ReagentTargetTarget: 2,3-Dihydrobenzofuran(5-membered ring)Reagent->TargetKinetic Control?ImpurityImpurity: 1,4-Benzodioxane(6-membered ring)Reagent->ImpurityThermodynamicPreference

[1] Why it fails for scale-up:

  • Baldwin's Rules / Thermodynamics: The formation of the 6-membered 1,4-benzodioxane is often favored or competitive.[1]

  • Separation: The boiling points and solubilities of the benzodioxane impurity and the dihydrobenzofuran target are nearly identical, requiring chromatography (unacceptable for kg-scale).[1]

When to use: Only acceptable for <1g library synthesis where yield is irrelevant and HPLC purification is standard.[1]

Route C: The Furan Reduction Strategy (High Purity)

Mechanism: Synthesis of Benzofuran (aromatic)

1

If the aromatic Methyl benzofuran-7-carboxylate is available (or synthesized via Rap-Stoermer condensation), this is the cleanest method.[1]

  • Precursor Synthesis: Salicylaldehyde derivative + Chloromethyl ketone

    
     Benzofuran.[1]
    
  • Hydrogenation: Pd/C, H2 (50 psi), MeOH, 50°C.

Pros:

  • Stereochemistry: If chiral catalysts are used, this route allows for asymmetric synthesis (though the target here is achiral, Prucalopride derivatives often require chirality).[1]

  • Purity: Hydrogenation is a very clean reaction; filtration of catalyst leaves pure product.[1]

Cons:

  • Raw Material Availability: The aromatic benzofuran-7-carboxylate is expensive to buy or make.[1]

Cost-Benefit Data Summary

ParameterRoute A (Claisen)Route B (Annulation)Route C (Reduction)
Est. Yield (Overall) 60-70%30-40% (isolated)85-95% (from furan)
Raw Material Cost ($/kg) Low (

80)
Medium (

200)
High ($500+)
E-Factor (Waste) Moderate (Solvents/Salts)High (Chromatography)Low (Solvent recycling)
Safety Risk High Temp (200°C)Alkylating AgentsH2 Pressure
Strategic Verdict Process Winner Avoid Niche / Pharma

References

  • Prucalopride Process Patents

    • Van Daele, G. H. P., et al.[1] "N-(4-piperidinyl) dihydrobenzofurancarboxamides."[1] U.S. Patent 5,854,281 .[1] (Describes the core benzofuran carboxamide synthesis).

    • Generics Process:CN103664912B .[1] "Synthesis technique of Prucalopride." (Details the chlorination and amide coupling steps starting from the dihydrobenzofuran ester).

  • Claisen Rearrangement Methodology

    • Lutz, R. P.[1] "Catalysis of the Cope and Claisen rearrangements." Chemical Reviews, 84(3), 205-247.[1] (Foundational mechanism).[1]

    • Product Class Review: "Synthesis of 2,3-dihydrobenzofurans."[1][9][6][7][4][10][11] Science of Synthesis, Vol 37.

  • Annulation Selectivity

    • Short, K. M., et al.[1] "Synthesis of 1,4-benzodioxanes vs dihydrobenzofurans." Tetrahedron Letters, 1998. (Discusses the regioselectivity issues with 1,2-dihaloethanes).

comparing the reactivity of different dihydrobenzofuran isomers

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity Guide: Dihydrobenzofuran Isomers (2,3-Dihydrobenzofuran vs. 1,3-Dihydroisobenzofuran)

Executive Summary & Structural Analysis

Objective: This guide provides a technical comparison of the two primary dihydrobenzofuran isomers: 2,3-dihydrobenzofuran (Coumaran) and 1,3-dihydroisobenzofuran (Phthalan) . While they share the same molecular formula (


), their reactivities diverge significantly due to the electronic nature of the oxygen atom's integration into the bicyclic system.

Structural Distinction:

  • 2,3-Dihydrobenzofuran (2,3-DHB): A cyclic phenol ether . The oxygen atom is directly conjugated to the benzene ring, significantly increasing electron density and activating the ring toward electrophilic attack.

  • 1,3-Dihydroisobenzofuran (Phthalan): A cyclic benzyl ether . The oxygen is separated from the benzene ring by a methylene group. The benzene ring behaves more like an alkyl-substituted arene (xylene derivative), and the reactivity is dominated by the labile benzylic C-H bonds.

Electronic Profile (HOMO/LUMO):

  • 2,3-DHB: High HOMO energy due to

    
     donation.
    
  • Phthalan: Lower HOMO energy; reactivity is driven by benzylic stabilization of radical/cationic intermediates.

Reactivity Comparison: The Core Analysis

Electrophilic Aromatic Substitution (EAS)

The most distinct difference lies in their susceptibility to EAS.

  • 2,3-DHB (Activated): The oxygen atom is a strong ortho/para director.

    • Major Site (C5): The position para to the oxygen is the kinetic product for nitration and halogenation due to minimal steric hindrance and strong resonance stabilization.

    • Minor/Directed Site (C7): The position ortho to the oxygen is accessible but often requires directing groups or specific conditions to overcome steric crowding.

  • Phthalan (Moderately Activated): The methylene groups act as weak alkyl activators. Reactivity is distributed and significantly lower than 2,3-DHB.

Oxidative Stability & Aromatization

Both isomers are precursors to fully aromatic systems, but the driving forces differ.

Feature2,3-Dihydrobenzofuran1,3-Dihydroisobenzofuran (Phthalan)
Oxidation Product Benzofuran (Aromatic Heterocycle)Phthalide (Lactone) or Isobenzofuran (Transient)
Driving Force Aromatization of the furan ring (Gain of resonance energy).Oxidation of benzylic C-H to Carbonyl (Thermodynamic stability).
Reagents DDQ, MnO₂, Pd/C (Dehydrogenation).KMnO₄, CrO₃ (to Phthalide); Chloranil (to Isobenzofuran).
Mechanism Hydride abstraction

Oxocarbenium

Proton loss.
H-abstraction

Radical

Oxygen insertion.
C-H Functionalization (Modern Catalysis)
  • 2,3-DHB: Recent advances utilize the C7 position for Directed C-H activation.[1] The oxygen atom can coordinate with Lewis acidic metals (or directing groups attached to C7) to facilitate ortho-functionalization.

  • Phthalan: Reactivity focuses on the

    
     benzylic carbons. Oxidative C-H functionalization here leads to acetals or lactones.
    

Visualizing Reactivity Pathways

The following diagram illustrates the divergent reaction pathways for both isomers.

ReactivityPathways DHB 2,3-Dihydrobenzofuran (Coumaran) Benzofuran Benzofuran (Aromatization) DHB->Benzofuran Oxidation (DDQ/Pd) C5_Sub 5-Substituted Product (EAS Major) DHB->C5_Sub Nitration/Bromination C7_Sub 7-Substituted Product (Directed C-H) DHB->C7_Sub TM-Catalysis (Rh/Ir) Phthalan 1,3-Dihydroisobenzofuran (Phthalan) Phthalide Phthalide (Lactone Formation) Phthalan->Phthalide Oxidation (KMnO4) Isobenzofuran Isobenzofuran (Transient Diene) Phthalan->Isobenzofuran Oxidation (Chloranil) DielsAlder Diels-Alder Adduct (Polycyclic System) Isobenzofuran->DielsAlder + Dienophile

Caption: Divergent reactivity profiles. 2,3-DHB favors aromatic substitution and dehydrogenation, while Phthalan favors benzylic oxidation and transient diene generation.

Experimental Protocols

Protocol A: Oxidative Dehydrogenation of 2,3-DHB to Benzofuran

Context: This transformation is critical for synthesizing benzofuran scaffolds from accessible dihydro-precursors. Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Setup: Dissolve substituted 2,3-dihydrobenzofuran (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M concentration).

  • Addition: Add DDQ (1.2–1.5 equiv) in a single portion at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) under nitrogen. Monitor by TLC (typically 2–6 hours).
    
    • Note: Electron-rich substrates react faster. Electron-poor substrates may require 2.0 equiv DDQ and longer times.

  • Workup: Cool to RT. Filter off the precipitated hydroquinone (DDH2). Concentrate the filtrate.

  • Purification: Redissolve in EtOAc, wash with saturated

    
     (to remove residual hydroquinone), brine, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Regioselective Bromination of 2,3-DHB (C5-Selective)

Context: Demonstrates the electronic activation of the C5 position.

  • Setup: Dissolve 2,3-dihydrobenzofuran (10 mmol) in

    
     (20 mL) at 
    
    
    
    .
  • Addition: Dropwise add a solution of

    
     (10 mmol) in 
    
    
    
    (5 mL) over 15 minutes.
  • Observation: The red bromine color should dissipate rapidly, indicating high reactivity.

  • Quench: Stir for 30 mins, then quench with 10%

    
     solution.
    
  • Result: The major product is 5-bromo-2,3-dihydrobenzofuran (>85% regioselectivity).

Comparative Data Summary

Metric2,3-Dihydrobenzofuran1,3-Dihydroisobenzofuran
CAS Number 496-16-2496-14-0
Boiling Point 188–189 °C~80 °C (at 15 mmHg)
EAS Reactivity High (Activated Phenol Ether)Low (Alkyl Benzene)
Major EAS Site C5 (Para to O)C4/C5 (Mixture)
Oxidation Potential

(vs SCE)

Acid Stability Stable to dilute acid. Cleaved by

.
Sensitive. Ring opens to benzylic carbocation.
Key Application Precursor to Benzofuran drugs (e.g., Amiodarone analogues).Precursor to Isobenzofuran (Diels-Alder diene).[2]

References

  • DDQ-Promoted Synthesis of Benzofurans. RSC Advances, 2026.

  • Oxidative Generation of Isobenzofurans from Phthalans. Chemical Science, 2024.

  • Sequential C-H Functionalization for 2,3-Dihydrobenzofurans. PubMed, 2013.

  • Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts, 2023.

  • Metabolic Stability of Benzofuran Derivatives. MDPI, 2022.

Sources

A Spectroscopic Journey: Differentiating Methyl 2,3-dihydrobenzofuran-7-carboxylate from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structural Elucidation in Synthetic Chemistry

In the intricate world of drug development and materials science, the precise synthesis and unambiguous characterization of novel chemical entities are paramount. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of a key heterocyclic scaffold, Methyl 2,3-dihydrobenzofuran-7-carboxylate, and its common precursors, salicylaldehyde and methyl acrylate. By understanding the distinct spectral signatures at each synthetic stage, researchers can confidently track reaction progress, identify key intermediates, and verify the structure of the final product. This guide is designed for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for daily problem-solving and innovation.

The Synthetic Pathway: From Simple Precursors to a Complex Heterocycle

The synthesis of Methyl 2,3-dihydrobenzofuran-7-carboxylate from salicylaldehyde and methyl acrylate is a classic example of constructing a complex heterocyclic system from readily available starting materials. A common and efficient route involves an initial Baylis-Hillman reaction, followed by an intramolecular cyclization. This tandem approach provides a clear and logical progression for our spectroscopic comparison.[1][2][3]

The Baylis-Hillman reaction between salicylaldehyde and methyl acrylate, typically catalyzed by a tertiary amine like DABCO, forms a key allylic alcohol intermediate. This intermediate can then undergo an intramolecular Michael addition to form the dihydrobenzofuran ring.

Synthesis_Pathway Salicylaldehyde Salicylaldehyde Intermediate Baylis-Hillman Adduct (Allylic Alcohol Intermediate) Salicylaldehyde->Intermediate Baylis-Hillman Reaction (e.g., DABCO) MethylAcrylate Methyl Acrylate MethylAcrylate->Intermediate FinalProduct Methyl 2,3-dihydrobenzofuran-7-carboxylate Intermediate->FinalProduct Intramolecular Cyclization

Figure 1: A simplified reaction scheme for the synthesis of Methyl 2,3-dihydrobenzofuran-7-carboxylate.

Spectroscopic Deep Dive: Unmasking Molecular Identities

The transformation of the precursors into the final product is accompanied by significant changes in their molecular structure, which are directly reflected in their respective spectra. We will now dissect the key spectroscopic features of each compound using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Salicylaldehyde: The Aromatic Aldehyde Precursor

Salicylaldehyde is a simple aromatic compound characterized by the presence of a hydroxyl group and an aldehyde group ortho to each other on a benzene ring.

¹H NMR Spectroscopy: The proton NMR spectrum of salicylaldehyde displays characteristic signals for the aromatic protons, the aldehyde proton, and the hydroxyl proton. The aromatic protons typically appear in the range of 6.8-7.6 ppm, exhibiting complex splitting patterns due to ortho, meta, and para couplings. The aldehyde proton is highly deshielded and appears as a singlet far downfield, typically between 9.8 and 10.5 ppm. The phenolic hydroxyl proton signal is a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration, but it is often observed between 5.0 and 12.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing upfield (around 160 ppm) and the aldehyde carbonyl carbon appearing significantly downfield (around 190 ppm).

Infrared (IR) Spectroscopy: The IR spectrum of salicylaldehyde is dominated by a strong, broad absorption band for the O-H stretch of the hydroxyl group, typically in the region of 3200-3400 cm⁻¹. A sharp, strong absorption corresponding to the C=O stretch of the aldehyde is observed around 1665 cm⁻¹. The C-H stretching of the aldehyde proton is also visible as a pair of weak bands around 2850 and 2750 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 122, corresponding to the molecular weight of salicylaldehyde.

Methyl Acrylate: The α,β-Unsaturated Ester

Methyl acrylate is a simple ester with a conjugated double bond, making it an excellent Michael acceptor.

¹H NMR Spectroscopy: The ¹H NMR spectrum of methyl acrylate is characterized by three distinct signals corresponding to the vinyl protons and the methyl protons. The vinyl protons exhibit a classic AMX splitting pattern. The proton on the same carbon as the ester group (geminal) typically appears around 6.1 ppm, the trans-proton around 6.4 ppm, and the cis-proton around 5.8 ppm. The methyl protons of the ester group appear as a sharp singlet around 3.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show four signals: the carbonyl carbon of the ester at around 166 ppm, the two vinyl carbons between 128 and 131 ppm, and the methyl carbon of the ester at approximately 51 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of methyl acrylate displays a strong C=O stretching absorption for the ester at around 1730 cm⁻¹. The C=C double bond stretch is also visible, typically around 1630 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum of methyl acrylate will show a molecular ion peak at m/z 86.

Methyl 2,3-dihydrobenzofuran-7-carboxylate: The Final Product

¹H NMR Spectroscopy: The most significant changes in the ¹H NMR spectrum upon formation of the product are the disappearance of the aldehyde and vinyl proton signals and the appearance of new signals corresponding to the dihydrofuran ring.

  • Dihydrofuran Protons: Two new aliphatic signals will appear. These are the two methylene groups of the dihydrofuran ring. The protons at C2 (adjacent to the oxygen) will be more deshielded and are expected to appear as a triplet around 4.6 ppm. The protons at C3 will be less deshielded and should appear as a triplet around 3.2 ppm. These two triplets will show coupling to each other.

  • Aromatic Protons: The aromatic region will still show signals, but their chemical shifts and splitting patterns will be different from those of salicylaldehyde due to the new fused ring system. We expect to see three aromatic protons.

  • Methyl Ester Protons: A sharp singlet for the methyl ester protons will be present, likely around 3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide clear evidence of the new ring system.

  • The aldehyde carbonyl carbon signal around 190 ppm will be absent.

  • New signals for the C2 and C3 carbons of the dihydrofuran ring will appear in the aliphatic region, typically around 72 ppm (C2) and 29 ppm (C3).

  • The ester carbonyl carbon will be present around 167 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will confirm the key functional group transformation.

  • The broad O-H stretch from salicylaldehyde will be absent.

  • The aldehyde C=O stretch around 1665 cm⁻¹ will be replaced by a strong ester C=O stretch, expected around 1710-1720 cm⁻¹.

  • The C-O-C stretching vibrations of the ether linkage in the dihydrofuran ring will be visible in the fingerprint region (around 1250 and 1050 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum of the final product is expected to show a molecular ion peak at m/z 192, corresponding to its molecular weight. The fragmentation pattern would be significantly different from the precursors, likely showing fragments corresponding to the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). The mass spectrum of the analogous 2,3-dihydrobenzofuran-7-carboxylic acid shows a strong molecular ion peak at m/z 164.[4]

Comparative Data Summary

The following tables summarize the key expected spectroscopic data for Methyl 2,3-dihydrobenzofuran-7-carboxylate and its precursors.

Table 1: ¹H NMR Chemical Shift Comparison (ppm)

CompoundAromatic ProtonsAldehyde ProtonVinyl ProtonsDihydrofuran Protons (C2-H, C3-H)Methyl ProtonsHydroxyl Proton
Salicylaldehyde6.8 - 7.6 (m)9.8 - 10.5 (s)---5.0 - 12.0 (br s)
Methyl Acrylate--5.8-6.4 (m)-3.7 (s)-
Methyl 2,3-dihydrobenzofuran-7-carboxylate (Predicted)~6.9 - 7.7 (m)--~4.6 (t), ~3.2 (t)~3.9 (s)-

Table 2: ¹³C NMR Chemical Shift Comparison (ppm)

CompoundAromatic CarbonsCarbonyl CarbonVinyl CarbonsDihydrofuran Carbons (C2, C3)Methyl Carbon
Salicylaldehyde115 - 160~190 (Aldehyde)---
Methyl Acrylate-~166 (Ester)128 - 131-~51
Methyl 2,3-dihydrobenzofuran-7-carboxylate (Predicted)110 - 160~167 (Ester)-~72, ~29~52

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H StretchC=O StretchC=C StretchC-O Stretch
Salicylaldehyde3200-3400 (broad)~1665 (Aldehyde)~1600, 1490~1250
Methyl Acrylate-~1730 (Ester)~1630~1200, 1070
Methyl 2,3-dihydrobenzofuran-7-carboxylate (Predicted)-~1715 (Ester)~1600, 1480~1250, 1050

Experimental Protocols

General Spectroscopic Methods

A standardized approach to acquiring the spectroscopic data is crucial for accurate comparison.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis Sample Pure Compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve IR FT-IR (thin film or solution) Sample->IR MS Mass Spectrometry (e.g., ESI or GC-MS) Sample->MS NMR ¹H and ¹³C NMR Dissolve->NMR

Figure 2: A general workflow for the spectroscopic analysis of the compounds.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • For liquid samples (salicylaldehyde, methyl acrylate), a thin film can be prepared between two NaCl or KBr plates.

  • For solid samples (Methyl 2,3-dihydrobenzofuran-7-carboxylate), a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI) (often coupled with Gas Chromatography, GC-MS).

  • Acquire the mass spectrum over a suitable m/z range.

Conclusion: The Power of Spectroscopic Cross-Verification

This guide has demonstrated how a multi-technique spectroscopic approach provides a robust and self-validating system for the characterization of a synthetic transformation. The distinct changes observed in the ¹H NMR, ¹³C NMR, IR, and mass spectra provide irrefutable evidence for the conversion of salicylaldehyde and methyl acrylate into the more complex Methyl 2,3-dihydrobenzofuran-7-carboxylate. For the practicing chemist, a thorough understanding of these spectroscopic principles is not merely academic; it is an essential tool for accelerating research, ensuring the quality of synthetic products, and ultimately, driving scientific discovery.

References

  • Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Recent advances in the Baylis–Hillman reaction and its applications. Chemical Reviews, 103(3), 811-892. [Link]

  • National Institute of Standards and Technology. (n.d.). Salicylaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl acrylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

  • Wikipedia. (2023). Baylis–Hillman reaction. In Wikipedia. [Link]

Sources

benchmarking "Methyl 2,3-dihydrobenzofuran-7-carboxylate" synthesis against literature methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,3-dihydrobenzofuran-7-carboxylate is a critical pharmacophore, serving as the key intermediate for high-affinity 5-HT4 receptor agonists like Prucalopride . Traditional synthesis relies on multi-step constructive cyclization strategies that suffer from poor atom economy and extensive purification requirements.

This guide benchmarks a Direct C7-Lithiation/Carboxylation Protocol (the "Optimized Method") against the standard Salicylaldehyde Cyclization Route (the "Literature Baseline").

Key Findings:

  • Yield Efficiency: The Optimized Method delivers a 45% increase in overall yield compared to the classical route.

  • Process Intensity: Reduces step count from 4 to 2 , significantly lowering solvent consumption and E-factor.

  • Regiocontrol: Leverages the ortho-directing ability of the dihydrobenzofuran oxygen to achieve >98% regioselectivity for the C7 position, eliminating the need for blocking groups.

Strategic Importance & Chemical Context

The 2,3-dihydrobenzofuran-7-carboxylate scaffold is structurally unique due to the fusion of a saturated furan ring with an aromatic ester. In drug development, this moiety is essential for binding affinity in serotonergic modulators.

  • The Challenge: Introducing the ester at the C7 position is difficult via electrophilic aromatic substitution (EAS) because the C5 position is electronically favored (para to the oxygen).

  • The Solution: Switching from electronic control (EAS) to coordination control (Directed Ortho Metalation - DoM) allows for exclusive C7 functionalization.

Methodology Comparison

Method A: The Baseline (Classical Cyclization)
  • Source: Standard literature based on substituted salicylaldehydes (e.g., J. Med. Chem. precedents).

  • Workflow:

    • Alkylation of 3-substituted salicylaldehyde with ethyl bromoacetate.

    • Base-mediated cyclization to the benzofuran-2-carboxylate.

    • Hydrolysis and decarboxylation (if necessary) or functional group manipulation.

    • Catalytic hydrogenation to reduce the furan double bond.

  • Limitations: Long linear sequence; hydrogenation often yields over-reduced byproducts (ring opening); starting materials (3-substituted salicylaldehydes) can be expensive.

Method B: The Optimized Protocol (Direct C7 Functionalization)
  • Concept: Direct functionalization of the commercially available 2,3-dihydrobenzofuran core.

  • Workflow:

    • Directed Ortho Metalation (DoM): Treatment with n-BuLi/TMEDA coordinates the lithium to the ring oxygen, directing deprotonation exclusively to C7.

    • Carboxylation: Quench with solid CO₂ (dry ice) or gaseous CO₂.

    • Esterification: One-pot acid-catalyzed methylation.

  • Advantages: Convergent, high atom economy, and utilizes the inherent directing power of the substrate.

Benchmarking Data Analysis

The following data compares the production of 100g of target material.

MetricMethod A: Classical CyclizationMethod B: Direct C7 Lithiation (Optimized)Performance Delta
Step Count 4 Linear Steps2 Steps (Telescoped)50% Reduction
Overall Yield 42%87%+45% Yield
Regioselectivity N/A (Pre-installed)>99:1 (C7 vs C5)High Precision
Raw Material Cost High (Substituted Salicylaldehyde)Low (2,3-Dihydrobenzofuran)~60% Cost Saving
Critical Impurities Over-reduced cyclohexyl derivativesUnreacted starting material (easily recycled)Improved Profile

Visualizing the Synthetic Pathways

The diagram below contrasts the logical flow of both methods, highlighting the efficiency of the DoM pathway.

SynthesisComparison Salicylaldehyde 3-Substituted Salicylaldehyde Alkylation Alkylation & Cyclization Salicylaldehyde->Alkylation Ethyl bromoacetate Benzofuran Benzofuran Intermediate Alkylation->Benzofuran Hydrogenation Pd/C Hydrogenation (Risk: Ring Opening) Benzofuran->Hydrogenation Target_Classic Target Ester (Low Yield) Hydrogenation->Target_Classic Dihydrobenzofuran 2,3-Dihydrobenzofuran (Cheap SM) Lithiation n-BuLi / TMEDA (C7-Selective DoM) Dihydrobenzofuran->Lithiation Coordination Control Carboxylation CO2 Quench & Methylation Lithiation->Carboxylation Electrophile Trapping Target_Optimized Target Ester (High Purity) Carboxylation->Target_Optimized

Caption: Figure 1. Comparative workflow analysis. The Optimized Route (Green/Blue) bypasses the unstable benzofuran intermediate and hydrogenation steps required in the Classical Route (Red).

Detailed Experimental Protocol (Optimized Method)

Objective: Synthesis of Methyl 2,3-dihydrobenzofuran-7-carboxylate via C7-Directed Lithiation.

Reagents:
  • 2,3-Dihydrobenzofuran (1.0 equiv)

  • n-Butyllithium (1.6 M in hexanes, 1.2 equiv)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine, 1.2 equiv)

  • Dry CO₂ (excess)

  • Methanol / H₂SO₄ (for esterification)

  • Solvent: Anhydrous Diethyl Ether or THF

Step-by-Step Procedure:
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Add 2,3-dihydrobenzofuran (12.0 g, 100 mmol) and TMEDA (13.9 g, 120 mmol) to anhydrous diethyl ether (200 mL). Cool the mixture to -78 °C (dry ice/acetone bath).

    • Expert Insight: TMEDA is crucial here. It breaks up the alkyllithium hexamer aggregates, increasing the basicity of n-BuLi and chelating the lithium to the dihydrobenzofuran oxygen, locking the regioselectivity to the C7 position.

  • Lithiation: Dropwise add n-BuLi (75 mL, 120 mmol) over 30 minutes. Maintain internal temperature below -65 °C.

  • Incubation: Allow the reaction to stir at -78 °C for 1 hour, then warm to 0 °C for 2 hours.

    • Observation: The solution typically turns a yellow/orange color, indicating the formation of the lithiated species.

  • Carboxylation: Cool back to -78 °C. Bubble excess dry CO₂ gas through the solution (or pour the reaction mixture onto crushed dry ice for scale-up). Stir until the mixture reaches room temperature.

    • Result: A thick white precipitate (Lithium carboxylate salt) will form.

  • Quench & Esterification: Carefully quench with 3M HCl to pH 1. Extract the free acid with ethyl acetate. Evaporate solvent. Dissolve the crude acid in Methanol (150 mL) and add conc. H₂SO₄ (2 mL) . Reflux for 4 hours.

  • Workup: Neutralize with NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Purification: Distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc 9:1) yields the product as a clear oil or low-melting solid.

Mechanistic Insight: Why It Works

The success of the optimized protocol relies on the Complex-Induced Proximity Effect (CIPE) .

Mechanism O_Coord Oxygen Coordination TransitionState Cyclic Transition State O_Coord->TransitionState Proximity Li_Complex Li-TMEDA Complex Li_Complex->O_Coord Docks to O Deprotonation C7 Proton Removal TransitionState->Deprotonation Kinetic Control

Caption: Figure 2. The CIPE mechanism ensures lithium removes the proton closest to the directing oxygen atom (C7), avoiding the thermodynamically more acidic but distal positions.

References

  • Prucalopride Synthesis & Intermediates

    • Van Daele, G. H. P., et al. "Benzofuran derivatives having gastrointestinal motility stimulating properties." U.S. Patent 5,854,260. (1998).

  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. (1990).

  • Regioselective Lithiation of 2,3-Dihydrobenzofurans

    • Goldsmith, D., et al. "Regioselective Synthesis of Substituted 2,3-Dihydrobenzofurans." Journal of Organic Chemistry, 45, 3989. (1980).

  • Modern Catalytic Alternatives (Comparison Point)

    • Luan, Y., et al. "Pd-Catalyzed Carbonylation of Aryl C–H Bonds." Journal of the American Chemical Society. (2018).

Computational Guide: Comparative Analysis of Dihydrobenzofuran Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The Publish Comparison Guide below details the computational evaluation of dihydrobenzofuran (DHB) isomers. This guide is designed for researchers in medicinal chemistry and computational toxicology, focusing on distinguishing regioisomers and stereoisomers through thermodynamic, spectroscopic, and bio-interaction profiles.

Content Type: Technical Comparison Guide Subject: 2,3-Dihydrobenzofuran (DHB) Derivatives Scope: Regioisomer Stability, Antioxidant Efficacy (DFT), and Stereoselective Binding (Docking/MD)

Executive Summary & Strategic Rationale

The 2,3-dihydrobenzofuran (DHB) scaffold is a privileged structure in drug discovery, serving as the core for antioxidants (e.g., Vitamin E analogues), anti-cancer agents, and neolignans. However, the biological efficacy of DHBs is strictly governed by isomerism :

  • Regioisomerism: The position of substituents (e.g., hydroxyl groups at C4, C5, C6, or C7) dictates electronic distribution and bond dissociation enthalpy (BDE), directly controlling antioxidant potency.

  • Stereoisomerism: Enantiomers (R/S) at C2/C3 or E/Z isomers of exocyclic double bonds exhibit distinct binding affinities to protein targets like Casein Kinase 2 (CK2) or Cannabinoid Receptor 2 (CB2).

This guide provides a validated computational framework to objectively compare these isomers, moving beyond simple energy minimization to predictive functional profiling.

Methodological Framework

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following computational protocols are recommended. These are not merely theoretical but are standard in high-impact medicinal chemistry literature.

Core Computational Pillars
ParameterRecommended MethodRationale
Electronic Structure DFT: B3LYP or M06-2X / 6-311++G(d,p)M06-2X captures dispersion forces better for π-π stacking in aromatic systems; B3LYP is standard for BDE calculations.
Solvation Model SMD (Solvation Model based on Density)More accurate than PCM for calculating free energies of solvation (

), critical for pKa and BDE prediction in physiological media.
Binding Affinity AutoDock Vina / Glide (XP)Essential for distinguishing steric clashes in enantiomers.
Dynamic Stability Molecular Dynamics (GROMACS/AMBER)100 ns simulations to verify if the "docked" isomer stays bound or drifts (RMSD analysis).

Case Study 1: Regioisomers & Antioxidant Potency

Objective: Compare the radical scavenging potential of 4-, 5-, 6-, and 7-hydroxy-DHB isomers. Mechanism: The primary antioxidant mechanism for DHBs is Hydrogen Atom Transfer (HAT). The key metric is Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond.

Comparative Data: Substituent Effects

Data synthesized from comparative DFT studies on benzofuran derivatives [1][2].

Isomer (OH Position)Relative BDE (kcal/mol)Predicted ActivityElectronic Justification
5-OH-DHB Lowest (Baseline) High Para-position to the furan oxygen allows resonance stabilization of the phenoxy radical.
7-OH-DHB +2.5 to +4.0ModerateOrtho-position allows intramolecular H-bonding with furan oxygen, stabilizing the ground state and increasing BDE (harder to abstract H).
4-OH-DHB +5.0 to +7.0LowLack of effective resonance stabilization from the furan ring oxygen.
6-OH-DHB +6.5 to +8.5LowMeta-position; no direct resonance conjugation with the furan oxygen lone pair.

Critical Insight: Computational screening often reveals that 5-hydroxy derivatives (analogous to the Vitamin E core) are thermodynamically superior antioxidants compared to 4- or 6-isomers due to the p-type orbital overlap stabilizing the resulting radical species.

Case Study 2: Stereoisomers & Protein Binding

Objective: Differentiate binding modes of Enantiomers (R vs S) and Geometric Isomers (E vs Z). Target Examples: CK2 Kinase (Inhibitors) and CB2 Receptor (Agonists).

Scenario A: Geometric Isomerism (E vs Z)

In dibenzofuran derivatives targeting Casein Kinase 2 (CK2), the Z-isomer often exhibits superior binding over the E-isomer.

  • Computational Observation: The Z-isomer positions the halogen substituent to form a specific

    
    -halogen bond with the gatekeeper residue (e.g., Phe113), which is sterically inaccessible to the E-isomer [3].
    
  • Protocol: Rigid docking fails here. You must use Induced Fit Docking (IFD) to allow the protein side chains to accommodate the distinct shape of the Z-isomer.

Scenario B: Enantioselectivity (R vs S)

For 2,3-dihydrobenzofuran-based CB2 agonists, the (S)-enantiomer often shows higher affinity.

  • RMSD Analysis: In MD simulations (100 ns), the active enantiomer typically maintains a stable RMSD (< 2.0 Å), while the inactive enantiomer shows high fluctuation (> 3.5 Å) or complete dissociation from the binding pocket [4].

Experimental Protocols (Step-by-Step)

Protocol A: Calculating Bond Dissociation Enthalpy (BDE)

For predicting antioxidant capacity of regioisomers.

  • Geometry Optimization: Optimize the neutral molecule (

    
    ) and the radical species (
    
    
    
    ) at M06-2X/6-311++G(d,p) in the gas phase and solvent (e.g., water/benzene) using SMD.
  • Frequency Calculation: Ensure no imaginary frequencies (ground state). Extract Zero-Point Energy (ZPE) and Thermal Correction to Enthalpy (

    
    ).
    
  • Calculation:

    
    
    
    
    
    (Note:
    
    
    is a constant, approx -0.49764 Hartree at 298K).
  • Validation: Compare calculated BDE against the standard Trolox (approx. 78-80 kcal/mol). If

    
    , the isomer is a potent candidate.
    
Protocol B: Stereoselective Molecular Docking

For comparing R/S or E/Z biological activity.

  • Ligand Preparation: Generate 3D structures of both isomers. Crucial: Explicitly define chirality (e.g., using ChemDraw -> 3D export or OpenBabel). Do not auto-generate isomers during docking; prepare them separately to ensure ID tracking.

  • Grid Generation: Center the grid on the active site (e.g., ATP pocket for kinases).

  • Docking Run: Use high exhaustiveness (e.g., exhaustiveness = 32 in Vina).

  • Interaction Profiling: Use a visualizer (PyMOL/Discovery Studio) to count:

    • Hydrogen Bonds (Distance < 3.5 Å).

    • Pi-Pi Stacking (Centroid distance < 4.5 Å).

    • Hydrophobic Enclosure.

  • Output Metric: Report Binding Affinity (

    
     in kcal/mol) and Ligand Efficiency (LE)  (
    
    
    
    / Heavy Atom Count).

Visualization of Workflows

Figure 1: Computational Workflow for Isomer Differentiation

This diagram outlines the decision tree for evaluating DHB isomers based on their intended application (Antioxidant vs. Drug Candidate).

DHB_Workflow Start Start: DHB Isomer Set (Regio- or Stereoisomers) Branch Primary Application? Start->Branch Antiox Antioxidant Activity Branch->Antiox Radical Scavenging Bioact Drug/Receptor Binding Branch->Bioact Protein Inhibition DFT_Opt DFT Optimization (M06-2X/6-311++G**) Antiox->DFT_Opt Calc_BDE Calculate BDE (HAT Mechanism) DFT_Opt->Calc_BDE Calc_IP Calculate Ionization Potential (SET Mechanism) DFT_Opt->Calc_IP Compare_Trolox Compare vs Trolox Calc_BDE->Compare_Trolox Calc_IP->Compare_Trolox Result Select Lead Isomer Compare_Trolox->Result Prep_Ligand Stereo-specific Ligand Prep (R/S or E/Z) Bioact->Prep_Ligand Docking Molecular Docking (AutoDock/Glide) Prep_Ligand->Docking MD_Sim MD Simulation (100ns) RMSD Stability Check Docking->MD_Sim MD_Sim->Result

Caption: Decision matrix for computational evaluation of DHB isomers, splitting into thermodynamic (antioxidant) and kinetic/affinity (binding) workflows.

Figure 2: Regioisomer Impact on Phenolic Radical Stability

Visualizing why the 5-OH isomer is typically the most stable radical (lowest BDE).

Radical_Stability cluster_0 5-OH Isomer (Para-like) cluster_1 6-OH Isomer (Meta-like) Center Furan Oxygen Lone Pair Iso5 Radical at C5 Center->Iso5 Orbital Overlap Iso6 Radical at C6 Center->Iso6 Orthogonal (No Overlap) Res5 Resonance Stabilization Iso5->Res5 NoRes6 No Conjugation Iso6->NoRes6

Caption: Mechanistic basis for the superior antioxidant activity of 5-OH DHB isomers via resonance stabilization.

References

  • Antioxidant Activities Exhibited by Benzofuran Derivatives: A Theoretical Study. Journal of the Mexican Chemical Society. (2015). Comparison of BDE and ionization potentials for benzofuran/DHB derivatives.

  • Structural and spectroscopic properties of benzofuran-carboxylic acids: DFT calculations. Computational Biology and Chemistry. (2020). Detailed protocols for DFT optimization and vibrational analysis of benzofuran isomers.

  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent CK2 Inhibitor: Structural Studies on E-/Z-Isomers. Pharmaceuticals. (2017). Crystallographic and computational evidence of Z-isomer preference in kinase binding.

  • 2,3-Dihydro-1-Benzofuran Derivatives as Potent Selective CB2 Agonists. ChemMedChem. (2014). Comparison of enantiomers and their binding modes via molecular modeling.

  • Unveiling structural components of dibenzofuran-based MMP-12 inhibitors. Journal of Biomolecular Structure and Dynamics. (2025). Molecular dynamics workflows for DHB derivatives.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2,3-dihydrobenzofuran-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Methyl 2,3-dihydrobenzofuran-7-carboxylate, grounding procedural steps in the principles of chemical safety and regulatory compliance. Our aim is to foster a culture of safety and environmental responsibility, ensuring that our innovative work does not come at the cost of our well-being or that of our planet.

Understanding the Hazard Profile of Methyl 2,3-dihydrobenzofuran-7-carboxylate

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. Methyl 2,3-dihydrobenzofuran-7-carboxylate is not a benign substance; its hazard profile necessitates careful handling and a structured disposal plan.

Based on available safety data sheets (SDS), this compound presents the following hazards:

  • Harmful if swallowed (H302) [1][2]

  • Causes skin irritation (H315) [1][2]

  • Causes serious eye irritation (H319) [1][2]

  • May cause respiratory irritation (H335) [1][2]

These classifications underscore the importance of minimizing exposure during handling and disposal. The causality is clear: direct contact can lead to immediate health effects, and improper disposal can introduce these hazards into the wider environment.

Table 1: Hazard and Safety Information for Methyl 2,3-dihydrobenzofuran-7-carboxylate

PropertyInformationSource
GHS Pictogram GHS07 (Exclamation Mark)[1][2]
Signal Word Warning[1][2]
Hazard Statements H302, H315, H319, H335[1][2]
Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[1][3]
Incompatible Materials Strong oxidizing agents[4]
Storage Conditions Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[4][5]

The Core Principle: Cradle-to-Grave Responsibility

The U.S. Environmental Protection Agency (EPA) operates under a "cradle-to-grave" hazardous waste management system.[6][7] This principle mandates that the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[6][7] This responsibility cannot be delegated and underscores the critical need for a robust in-lab disposal protocol.

Step-by-Step Disposal Protocol for Methyl 2,3-dihydrobenzofuran-7-carboxylate

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing risk and ensuring compliance.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. This is not merely a procedural step but a critical barrier to exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[1]

  • Body Protection: A lab coat is mandatory.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is fundamental to safe chemical waste management.[8]

  • Solid Waste: Collect solid Methyl 2,3-dihydrobenzofuran-7-carboxylate waste in a dedicated, clearly labeled, and compatible container.[9] Do not mix with other chemical waste unless you have confirmed compatibility.

  • Liquid Waste: If the compound is in solution, collect it in a labeled, compatible liquid waste container.[9] Avoid mixing with incompatible solvents or other waste streams. For instance, do not mix with strong oxidizing agents.[4]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, or paper towels, should be considered contaminated and disposed of as solid chemical waste.

Step 3: Waste Container Management - Containment and Communication

The waste container is not just a receptacle; it is a communication tool.

  • Compatibility: Ensure the waste container is made of a material compatible with Methyl 2,3-dihydrobenzofuran-7-carboxylate. High-density polyethylene (HDPE) is a common choice.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Methyl 2,3-dihydrobenzofuran-7-carboxylate".[8][9] The label should also indicate the primary hazards (e.g., Irritant).[9]

  • Closure: Keep the waste container closed at all times, except when adding waste.[8] This prevents the release of vapors and protects against spills.

Step 4: Temporary Storage - A Safe Holding Area

Store the waste container in a designated satellite accumulation area within the laboratory.[8]

  • Location: The storage area should be in a well-ventilated location, such as a chemical fume hood.[1]

  • Secondary Containment: Place the waste container in a secondary container to contain any potential leaks or spills.[8][10]

  • Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents.[4]

Step 5: Arranging for Disposal - The Final Step

The final disposal of hazardous waste must be handled by a licensed waste management company.[11]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.[9]

  • Manifesting: A hazardous waste manifest will be completed to track the waste from your laboratory to the final disposal facility.[11] This is a legal document that is a key component of the cradle-to-grave system.

Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for Methyl 2,3-dihydrobenzofuran-7-carboxylate.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Prep Don Appropriate PPE Segregate Segregate Solid & Liquid Waste Prep->Segregate Begin Handling Collect Collect in Labeled, Compatible Container Segregate->Collect Containment Store Store in Designated Satellite Area Collect->Store Secure Contain Use Secondary Containment Store->Contain Contact Contact EHS for Pickup Store->Contact Ready for Disposal Manifest Complete Hazardous Waste Manifest Contact->Manifest Documentation Dispose Transfer to Licensed Disposal Facility Manifest->Dispose Final Transfer

Caption: Workflow for the safe disposal of Methyl 2,3-dihydrobenzofuran-7-carboxylate.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control: Prevent the spread of the spill by using an inert absorbent material such as sand or vermiculite.[1]

  • Collect: Carefully sweep or scoop up the absorbed material into a labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS office.

Conclusion: A Commitment to Safety and Integrity

The proper disposal of Methyl 2,3-dihydrobenzofuran-7-carboxylate is not an afterthought but an integral part of the research process. By adhering to this structured, well-documented protocol, we not only comply with regulatory standards but also uphold our professional and ethical responsibility to protect ourselves, our colleagues, and the environment. This commitment to safety is a hallmark of scientific excellence.

References

  • McLean, A. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). Methyl 2,3-Dihydrobenzofuran-7-carboxylate. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). REACH guidance documents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF) [Video]. YouTube. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-2,2-dimethyl-7-benzofuranol. PubChem Compound Database. Retrieved from [Link]

  • Rioux, R. M., & Zaman, T. A. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. JoVE. Retrieved from [Link]

  • European Chemicals Agency. (2020, September 24). Know your obligations when exporting hazardous chemicals outside the EU [Video]. YouTube. Retrieved from [Link]

  • European Chemicals Agency. (2020, June 2). How to track hazardous substances in the supply chain - Kevin Pollard, ECHA [Video]. YouTube. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2,3-dihydrobenzofuran-5-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methyl-2,3-dihydrobenzofuran. PubChem Compound Database. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Benzofurancarboxylic acid, methyl ester. PubChem Compound Database. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Methyl 2-furoate (FDB000952). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dihydrobenzofuran-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dihydrobenzofuran-7-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。